OTNE - 13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
237.352 |
Purity |
95% min. |
Synonyms |
OTNE - 13C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of ¹³C Labeled O-tert-Butyl-L-Threonine Ethyl Ester (OTNE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic and purification strategy for ¹³C labeled O-tert-butyl-L-threonine ethyl ester (OTNE). Due to the absence of a single, unified protocol in the current literature, this guide synthesizes information from various sources on amino acid isotopic labeling, protection, and esterification. The methodologies presented herein are based on established chemical principles and analogous reactions.
Introduction
O-tert-butyl-L-threonine and its esters are valuable building blocks in peptide synthesis and pharmaceutical development.[1] The introduction of a stable isotope, such as ¹³C, into the OTNE molecule provides a powerful tool for mechanistic studies, metabolic tracing, and quantitative analysis by mass spectrometry and NMR spectroscopy. This guide outlines a multi-step approach for the synthesis and purification of ¹³C labeled OTNE, starting from a commercially available ¹³C labeled L-threonine.
Proposed Synthetic Pathway
The proposed synthesis of ¹³C labeled OTNE involves a three-step process designed to selectively modify the functional groups of L-threonine while preserving the stereochemistry. The general workflow is depicted below.
Caption: Proposed synthetic workflow for ¹³C labeled OTNE.
Experimental Protocols
The following protocols are adapted from general procedures for amino acid modifications. Researchers should optimize these conditions based on the specific ¹³C labeled L-threonine precursor used and the desired scale of the synthesis.
Step 1: Amino Group Protection
The protection of the amino group is the initial step to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.
Protocol:
-
Dissolve ¹³C labeled L-threonine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 equivalents) and stir until the threonine is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-¹³C-L-threonine.
Step 2: O-tert-Butylation
The tert-butylation of the hydroxyl group on the threonine side chain is a key step. This can be achieved using isobutylene and a catalytic amount of strong acid.
Protocol:
-
Suspend N-Boc-¹³C-L-threonine in dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to -78 °C.
-
Condense isobutylene gas into the reaction vessel.
-
Seal the vessel and allow the reaction to stir at room temperature for 48 hours.
-
Carefully vent the vessel and quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-¹³C-O-tert-butyl-L-threonine.
Step 3: Ethyl Esterification
The final modification is the esterification of the carboxylic acid group with ethanol.
Protocol:
-
Dissolve N-Boc-¹³C-O-tert-butyl-L-threonine in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux the reaction mixture for 24 hours.[2]
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-¹³C-OTNE.
Step 4: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the desired product.
Protocol:
-
Dissolve the N-Boc-¹³C-OTNE in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by an appropriate method.
Purification and Characterization
Purification of the intermediates and the final product is crucial for obtaining high-purity ¹³C labeled OTNE.
Purification:
-
Flash Column Chromatography: This is the primary method for purifying all intermediates and the final product. The choice of solvent system (e.g., hexane/ethyl acetate gradients) will depend on the polarity of the compound.
-
Recrystallization: For solid compounds, recrystallization can be an effective final purification step.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and determining the position and extent of ¹³C labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product and verify the incorporation of the ¹³C isotope.
Quantitative Data Summary
The following table summarizes expected yields and purity for each step based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1. Amino Group Protection | N-Boc-¹³C-L-Threonine | 85-95 | >95 |
| 2. O-tert-Butylation | N-Boc-¹³C-O-tert-butyl-L-Threonine | 70-80 | >95 |
| 3. Ethyl Esterification | N-Boc-¹³C-OTNE | 60-75 | >98 |
| 4. Deprotection | ¹³C Labeled OTNE | 85-98 | >99 |
Logical Relationships in Synthesis
The sequence of the synthetic steps is critical to the successful synthesis of OTNE. The logic behind the chosen order is outlined below.
Caption: Logical flow of the synthetic strategy.
This guide provides a robust framework for the synthesis and purification of ¹³C labeled OTNE. Researchers should consider this as a starting point and adapt the procedures to their specific laboratory settings and research goals.
References
Physicochemical properties of OTNE - 13C3
An In-depth Technical Guide to the Physicochemical Properties of OTNE-13C3
Introduction
OTNE (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), commercially known as Iso E Super, is a synthetic fragrance ingredient widely used in cosmetics and laundry products. Its isotopically labeled analog, OTNE-13C3, is a crucial tool for researchers, scientists, and drug development professionals. Stable isotope labeling, where one or more atoms in a molecule are replaced with their heavy isotopes (in this case, Carbon-13), is a technique used to trace the passage of a compound through a chemical reaction or metabolic pathway.[1]
OTNE-13C3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of heavy isotopes makes the molecule easily distinguishable from its unlabeled counterpart by mass spectrometry, without significantly altering its chemical and physical properties. This allows for precise and accurate quantification of the unlabeled OTNE in complex matrices. This guide provides a comprehensive overview of the known physicochemical properties of OTNE and its 13C3-labeled variant, along with a representative experimental protocol for determining a key property.
Chemical Identity
The fundamental properties of OTNE and its isotopically labeled form are summarized below. OTNE itself is a multi-constituent isomer mixture.[2]
| Property | OTNE | OTNE-13C3 |
| Synonyms | Iso E Super, Octahydro-tetramethyl-naphthalenyl-ethanone | Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3 |
| Chemical Formula | C16H26O[2] | C13 13C3H26O[3][4] |
| Molecular Weight | 234.38 g/mol [2][5] | 237.36 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2] | Not specified, assumed to be similar to OTNE |
Physicochemical Properties
The physicochemical properties of OTNE-13C3 are expected to be nearly identical to those of the unlabeled OTNE, as the substitution of three 12C atoms with 13C atoms results in a negligible change in the macroscopic physical and chemical characteristics. The following table summarizes the available experimental and calculated data for the primary isomers of OTNE.[6]
| Property | Value | Isomer(s) | Source |
| Boiling Point | 110–117 °C @ 1.0–1.5 Torr | β-Isomer | [6] |
| 312.2 ± 31.0 °C @ 760 Torr (Calculated) | β-Isomer | [6] | |
| 311.4 ± 31.0 °C @ 760 Torr (Calculated) | α, γ-Isomers | [6] | |
| Vapor Pressure | 5.38 × 10-4 Torr (Calculated) | β-Isomer | [6] |
| 5.65 × 10-4 Torr (Calculated) | α, γ-Isomers | [6] | |
| Specific Gravity | 0.96–0.97 @ 20°C | β-Isomer | [6] |
| Water Solubility | 1.077 mg/L @ 25°C | β-Isomer | [6] |
| 2.725 mg/L @ 25°C | α, γ-Isomers | [6] | |
| Bioconcentration Factor | 3,720.25 (Calculated) | β-Isomer | [6] |
| 4,449.43 (Calculated) | α-Isomer | [6] | |
| 4,613.20 (Calculated) | γ-Isomer | [6] | |
| Log P | 5.65 | Not specified | [2] |
Representative Experimental Protocol: Determination of Water Solubility
While a specific experimental protocol for determining the water solubility of OTNE-13C3 is not publicly available, the following procedure is a representative method based on the OECD Guideline 105 ("Water Solubility") flask-shaking method, suitable for compounds with low solubility.
Objective: To determine the water solubility of a test substance at a given temperature.
Materials:
-
OTNE-13C3
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Glass flasks with low-adsorption surfaces and airtight stoppers
-
Constant temperature water bath or shaker
-
Centrifuge capable of maintaining a constant temperature
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test Solution:
-
Add an excess amount of OTNE-13C3 to several glass flasks. The excess is necessary to ensure that a saturated solution is achieved.
-
Fill the flasks with a known volume of reagent-grade water.
-
Seal the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the flasks at a constant speed for a period sufficient to reach equilibrium. For substances with low solubility, this may take 24 to 48 hours. A preliminary test should be conducted to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the aqueous phase remains constant.
-
-
Phase Separation:
-
After equilibration, transfer the flasks to a centrifuge with temperature control set to the same temperature as the shaker bath.
-
Centrifuge the samples at a sufficient speed and duration to separate the undissolved OTNE-13C3 from the aqueous phase.
-
-
Sampling and Analysis:
-
Carefully remove an aliquot of the clear, supernatant aqueous phase from each flask, ensuring no undissolved particles are transferred.
-
Prepare a series of calibration standards of OTNE-13C3 in a suitable solvent.
-
Analyze the samples and calibration standards using a validated analytical method, such as LC-MS/MS, to determine the concentration of OTNE-13C3 in the aqueous phase.
-
-
Data Interpretation:
-
The water solubility is reported as the mean concentration from at least three replicate flasks. The results should be expressed in mg/L or mol/L at the specified temperature.
-
Application Workflow: Use as an Internal Standard
The primary application of OTNE-13C3 is as an internal standard for the quantification of unlabeled OTNE in various samples. The following diagram illustrates a typical workflow for this application using LC-MS/MS.
Caption: Workflow for quantification of OTNE using OTNE-13C3 as an internal standard.
This workflow demonstrates how the known concentration of the added OTNE-13C3 is used to correct for sample loss during preparation and for variations in instrument response, thereby enabling highly accurate and precise measurement of the native OTNE in the sample.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Tetramethyl acetyloctahydronaphthalenes - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemexpress.cn [chemexpress.cn]
- 5. 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone | C16H26O | CID 108242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Table 1, Physical Properties of Primary OTNE Isomers - NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling OTNE - 13C3: A Technical Examination of a Widely Used Fragrance Compound
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE), a synthetic fragrance ingredient. This document will clarify its identity, primary application, and the context of its isotopically labeled form, OTNE - 13C3, based on publicly available scientific and regulatory information.
Introduction to OTNE and this compound
OTNE, an abbreviation for Octahydrotetramethyl Acetophenone, is a synthetic ketone fragrance.[1] It is a multi-constituent isomer mixture, with the beta isomer, 1-(1,2,3,4,5,6,7,8- octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone, being a major component of most commercial mixtures.[2] This compound is widely known by various trade names, including Iso E Super®, Iso Gamma Super, Anthamber, and Amber Fleur.[1][3] Its primary application is as a fragrance ingredient in a vast array of consumer products, such as perfumes, laundry detergents, and cosmetics, where it imparts a woody, ambery, and velvety scent.[1][4]
The designation "this compound" refers to a stable isotope-labeled version of OTNE. Specifically, it indicates that three carbon atoms in the ethanone moiety of the molecule have been replaced with the heavy isotope of carbon, ¹³C. Such isotopically labeled compounds serve as valuable tools in analytical and research settings, primarily as internal standards for quantitative analysis or as tracers in metabolic and environmental fate studies.
Mechanism of Action: Olfactory Perception and Fragrance Enhancement
Contrary to the typical focus of drug development on specific biological signaling pathways for therapeutic effect, the "mechanism of action" of OTNE is centered on its interaction with the olfactory system. As a fragrance molecule, its primary biological effect is the perception of its characteristic scent.
While not a mechanism of action in a pharmacological sense, OTNE is noted for its ability to act as a fragrance enhancer.[4][5] It can modify the perception of other scents in a formulation, often described as adding radiance, smoothness, and a "velvety" quality.[4] This suggests a complex interaction at the level of olfactory receptors and neural processing of scent information. However, a specific, well-defined signaling pathway in the traditional sense has not been elucidated in the public domain.
Some individuals exhibit specific anosmia to OTNE, meaning they are unable to perceive its scent, while others may experience it intermittently.[4] This phenomenon highlights the variability in human olfactory perception and the complex nature of scent detection.
Physicochemical and Toxicological Data
A substantial body of research has been dedicated to the safety assessment of OTNE as a fragrance ingredient. This data is crucial for regulatory bodies and manufacturers to ensure its safe use in consumer products.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₆O | [3] |
| Molar Mass | 234.38 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~290 °C | [3] |
| LogKow | 5.65 | [3] |
| Bio Concentration Factor (BCF) | 391 L/kg | [3] |
Toxicological Profile
Toxicological studies on OTNE have been conducted to evaluate its potential for various adverse effects. A comprehensive review of its toxicological and dermatological properties is available.[6] Key findings from various assessments are summarized below. It's important to note that these studies are designed to assess safety in the context of fragrance use, not to characterize a therapeutic mechanism of action.
| Endpoint | Result | Reference |
| Acute Toxicity | Data available in comprehensive reviews | [6] |
| Skin Irritation | Data available in comprehensive reviews | [6] |
| Skin Sensitization | Can cause skin sensitization | [3] |
| Genotoxicity | No evidence of mutagenicity in bacterial assays | [7] |
| Reproductive Toxicity | Data available in comprehensive reviews | [6] |
The International Fragrance Association (IFRA) has established standards for the use of OTNE in various product categories to minimize the risk of skin sensitization.
Experimental Protocols: A Focus on Safety Assessment
The experimental protocols associated with OTNE are primarily those standard in the field of toxicology and dermatology for the safety assessment of chemical ingredients. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of OTNE in various matrices, including commercial products and environmental samples.
-
Ames Test (Bacterial Reverse Mutation Assay): A standard method to assess the mutagenic potential of a chemical.[7]
-
In Vivo Micronucleus Assay: A test to evaluate for genotoxicity in a mammalian system.[7]
-
Local Lymph Node Assay (LLNA): A method to assess the skin sensitization potential of a substance.
-
Repeat Insult Patch Test (RIPT): A human clinical study to evaluate the potential for a product to cause skin irritation and sensitization.
Signaling Pathways and Experimental Workflows: A Conceptual Representation
Given that OTNE's primary biological role is as a fragrance, a detailed signaling pathway in the context of a therapeutic mechanism of action is not applicable. However, we can conceptualize the process of olfactory perception and the workflow for its safety assessment.
Caption: Conceptual pathway of OTNE olfactory perception.
References
- 1. About: Tetramethyl acetyloctahydronaphthalenes [dbpedia.org]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. Tetramethyl acetyloctahydronaphthalenes - Wikipedia [en.wikipedia.org]
- 4. blog.vperfumes.com [blog.vperfumes.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-ethanone (54464-57-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
Isotopic Stability of OTNE-13C3 in Environmental Samples: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the isotopic stability of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one (OTNE), commercially known as Iso E Super, when labeled with three carbon-13 isotopes (OTNE-13C3). This guide consolidates available data on the environmental fate of OTNE, the principles of isotopic labeling, and recommended analytical methodologies for its quantification in environmental matrices. While direct experimental studies on the environmental degradation of OTNE-13C3 are not extensively available in public literature, this guide synthesizes information from studies on analogous 13C-labeled compounds and the well-documented behavior of unlabeled OTNE to provide a robust framework for researchers.
Introduction to OTNE and the Role of Isotopic Labeling
OTNE is a widely used synthetic fragrance ingredient found in a vast array of consumer products, leading to its consistent introduction into the environment through wastewater streams.[1] Understanding its environmental fate—persistence, bioaccumulation, and toxicity—is crucial for comprehensive environmental risk assessment.
Stable isotope-labeled internal standards (SIL-ISs) are indispensable tools in analytical chemistry for the accurate quantification of organic contaminants in complex environmental matrices.[2][3] Carbon-13 labeled standards, in particular, are favored over deuterated (²H) analogues because the carbon-carbon and carbon-hydrogen bonds involving ¹³C are exceptionally stable and do not undergo the isotopic exchange that can sometimes be observed with deuterium labels.[4] This inherent stability ensures that the isotopic label is retained throughout sample extraction, cleanup, and analysis, providing a reliable reference for quantification.[2] OTNE-13C3, therefore, serves as an ideal internal standard for studies investigating the environmental presence and fate of OTNE.
Isotopic Stability of the 13C3 Label
The stability of the carbon-13 isotopes in the OTNE-13C3 molecule is predicated on fundamental principles of chemical bonding. The ¹³C atoms are integrated into the core carbon skeleton of the molecule. The covalent bonds formed by ¹³C are, for all practical purposes in environmental chemistry, identical in strength and reactivity to those formed by ¹²C.
Studies on the degradation of other ¹³C-labeled organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and herbicides, have consistently demonstrated that the ¹³C label is not lost during microbial or abiotic degradation processes.[5][6][7] Instead, the label is conserved within the transformation products and can even be traced into microbial biomass, providing a powerful tool for elucidating degradation pathways.[6] There is no scientific evidence to suggest that OTNE-13C3 would behave any differently. The kinetic isotope effect for ¹³C is minimal, meaning that molecules containing ¹³C do not react at a significantly different rate than their ¹²C counterparts during environmental degradation processes.[8]
Environmental Fate of OTNE
While specific quantitative data for the degradation of OTNE-13C3 is not available, the extensive data on unlabeled OTNE provides a reliable proxy for its environmental behavior. OTNE is not considered to be persistent, bioaccumulative, or toxic (PBT).[1]
Abiotic and Biotic Degradation
OTNE undergoes both abiotic and biotic degradation in the environment.[9][10] Abiotic processes include photodegradation in the atmosphere and hydrolysis, while biotic degradation is mediated by microorganisms in soil, sediment, and water.[9][11] The primary mechanism for the removal of OTNE in wastewater treatment plants is sorption to sludge.[12]
Degradation Rates in Environmental Compartments
The following table summarizes the degradation half-lives (DT50) of OTNE in various environmental matrices.
| Environmental Compartment | Degradation Half-Life (DT50) | Reference |
| Soil | < 6 days | [11] |
| Water | < 1 day | [11] |
| Sediment | 9.2 days | [11] |
| Air (Atmospheric) | < 1 hour (hydroxyl radical reaction) | [11] |
Transformation Products
Studies have shown that OTNE is metabolized by aquatic organisms, such as fish, into more polar transformation products.[1] The exact chemical structures of all environmental degradants are not fully elucidated in the available literature, but it is known that the degradation process involves oxidation of the parent molecule.[11]
Recommended Experimental Protocols
The following section outlines a recommended methodology for the analysis of OTNE in environmental samples using OTNE-13C3 as an internal standard. This protocol is based on established methods for similar semi-volatile organic compounds.
Sample Collection and Storage
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C and extract within 7 days.
-
Soil and Sediment Samples: Collect soil and sediment samples in glass jars. Store at 4°C and extract within 14 days. For long-term storage, freeze at -20°C.
Sample Preparation and Extraction
-
Fortification: Prior to extraction, spike a known amount of OTNE-13C3 internal standard into each sample, blank, and calibration standard.
-
Soil/Sediment Extraction:
-
Mix the sample with anhydrous sodium sulfate to remove water.
-
Perform extraction using a suitable solvent such as a mixture of acetone and hexane (1:1, v/v) via sonication or accelerated solvent extraction (ASE).
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
-
Water Extraction:
-
Perform liquid-liquid extraction (LLE) using a solvent like dichloromethane (DCM) at a neutral pH.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge. Elute the analyte with a suitable solvent.
-
Dry the extract over anhydrous sodium sulfate and concentrate.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp to 280°C at 15°C/min; hold for 10 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (OTNE) | m/z 234 |
| Qualifier Ions (OTNE) | m/z 177, 191 |
| Quantifier Ion (OTNE-13C3) | m/z 237 |
| Qualifier Ions (OTNE-13C3) | m/z 180, 194 |
Visualizations
Conceptual Environmental Fate of OTNE
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. musechem.com [musechem.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of ¹³C-labeled pyrene in soil-compost mixtures and fertilized soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
- 9. Designing for degradation: the importance of considering biotic and abiotic polymer degradation - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00079C [pubs.rsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. epa.gov [epa.gov]
- 12. environmentalprotectionnetwork.org [environmentalprotectionnetwork.org]
In-Depth Technical Guide to OTNE-13C3: Commercial Availability, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTNE (1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), a synthetic fragrance ingredient widely known by its trade name Iso E Super, is a common component in a vast array of consumer products. Its complex isomeric nature and widespread use necessitate robust analytical methods for its quantification in various matrices, from environmental samples to cosmetic formulations. This technical guide provides a comprehensive overview of the commercially available 13C-labeled internal standard, OTNE-13C3, its suppliers, and detailed methodologies for its application in quantitative analysis.
Commercial Availability and Suppliers
OTNE-13C3 is available from a limited number of specialized chemical suppliers. The primary identified supplier is MedChemExpress (MCE) . While other vendors may offer the compound, MCE provides the most readily accessible technical data.
Table 1: OTNE-13C3 Supplier and Specifications
| Supplier | Product Number | Chemical Name | Formula | Molecular Weight ( g/mol ) | Purity | Solubility | Isotopic Enrichment |
| MedChemExpress | HY-W156840S | ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3 | C₁₃¹³C₃H₂₆O | 237.38 | >98% | 10 mM in DMSO | Not specified |
Note: Isotopic enrichment is a critical parameter for isotopically labeled standards. While not explicitly stated in the readily available documentation, it is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to obtain this vital information before use in quantitative assays.
Physicochemical Properties of OTNE (Unlabeled)
The physical and chemical properties of the unlabeled OTNE are relevant for developing analytical methods. It's important to note that OTNE is a mixture of isomers, with the beta-isomer being the most abundant.
Table 2: Physicochemical Properties of OTNE
| Property | Value |
| CAS Number | 54464-57-2 (for the beta-isomer) |
| Appearance | Colorless to pale yellow liquid |
| Odor | Woody, ambery |
| Boiling Point | ~312 °C |
| Density | ~0.965 g/cm³ |
| logP (o/w) | 5.7 |
Experimental Protocols: Quantitative Analysis of OTNE using OTNE-13C3 by Isotope Dilution GC-MS
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of organic molecules in complex matrices. The use of a stable isotope-labeled internal standard, such as OTNE-13C3, compensates for sample matrix effects and variations in extraction efficiency and instrument response.
Principle
A known amount of the isotopically labeled internal standard (OTNE-13C3) is added to the sample containing the unlabeled analyte (OTNE) at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Sample Preparation: Extraction of OTNE from Cosmetic Creams
Materials:
-
Cosmetic cream sample
-
OTNE-13C3 internal standard solution (in a suitable solvent like methanol or acetonitrile)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 1 g of the cosmetic cream sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of OTNE-13C3 internal standard solution. The amount should be chosen to be in a similar concentration range as the expected OTNE concentration in the sample.
-
Add 10 mL of DCM to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the DCM (bottom layer) to a clean tube.
-
Repeat the extraction (steps 3-6) two more times with fresh DCM.
-
Combine the DCM extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5ms, DB-5ms)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| OTNE (unlabeled) | 219 (M-15) | 177, 234 (M) |
| OTNE-13C3 (labeled) | 222 (M-15) | 180, 237 (M) |
Note: The exact ions and their relative abundances should be confirmed by analyzing the individual standards.
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both unlabeled OTNE and the OTNE-13C3 internal standard.
-
Calculate the response factor (RF) using a calibration curve prepared with known concentrations of OTNE and a constant concentration of OTNE-13C3.
-
RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS)
-
-
Calculate the concentration of OTNE in the sample using the following formula:
-
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
-
Signaling Pathways and Biological Interactions
OTNE is primarily recognized for its olfactory properties and is not known to be a ligand for specific signaling pathways in the same manner as endogenous signaling molecules. Its biological interactions are mainly studied in the context of toxicology and dermatology.
-
Skin Sensitization: OTNE has been identified as a potential skin sensitizer in some individuals, leading to allergic contact dermatitis. The mechanism is thought to involve the formation of haptens by the reaction of OTNE or its metabolites with skin proteins, which then elicit an immune response.
-
Metabolism: In vivo studies have shown that OTNE can be metabolized through various pathways, including oxidation and conjugation, to facilitate its excretion. The metabolites are generally more polar than the parent compound.
-
Toxicology: Extensive toxicological studies have been conducted on OTNE to assess its safety for use in consumer products. These studies have evaluated its potential for acute toxicity, skin and eye irritation, and genotoxicity.
The following diagram illustrates a simplified logical workflow for the toxicological assessment of a fragrance ingredient like OTNE.
Caption: Toxicological assessment workflow for OTNE.
Conclusion
OTNE-13C3 is an essential tool for the accurate and precise quantification of the widely used fragrance ingredient OTNE. This guide provides a starting point for researchers by identifying a commercial supplier and outlining a detailed experimental protocol for its use in isotope dilution GC-MS analysis. While information on its direct interaction with specific signaling pathways is limited, understanding its toxicological profile is crucial for risk assessment. For any quantitative work, obtaining a Certificate of Analysis with the specified isotopic enrichment of OTNE-13C3 is a critical first step.
An In-depth Technical Guide to OTNE Isomers and their ¹³C Labeled Counterparts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of One-Two-Three-Four-Five-Six-Seven-Eight-octahydro-2,3,8,8-tetramethyl-2-acetonaphthone (OTNE), a widely used fragrance ingredient. It details their physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, this guide explores the preparation and application of ¹³C labeled OTNE isomers, which are invaluable tools in metabolism, pharmacokinetic, and mechanistic studies. Detailed experimental protocols and data are presented to assist researchers in their work with these compounds.
Introduction
One-Two-Three-Four-Five-Six-Seven-Eight-octahydro-2,3,8,8-tetramethyl-2-acetonaphthone (OTNE) is a synthetic fragrance ingredient prized for its woody and ambergris-like scent. It is not a single compound but a complex mixture of isomers, with the main constituents being the α, β, and γ isomers. The specific isomeric composition can vary depending on the synthesis process, leading to potential differences in scent profile and biological activity. Understanding the individual properties of each isomer is crucial for quality control in the fragrance industry and for assessing their biological impact, a key consideration for drug development professionals exploring new chemical entities.
The use of stable isotope-labeled compounds, particularly with ¹³C, is a powerful technique in drug discovery and development. ¹³C labeled counterparts of OTNE isomers can serve as internal standards for quantitative analysis, tracers in metabolic studies, and probes in mechanistic investigations. This guide provides an in-depth look at the OTNE isomers and the potential for their ¹³C labeling.
Physicochemical Properties of OTNE Isomers
OTNE is primarily a mixture of four main isomers: α-OTNE, β-OTNE, γ-OTNE, and a fourth minor isomer. These isomers share the same molecular formula (C₁₆H₂₆O) and molecular weight (234.38 g/mol ) but differ in the position of the double bond in the octahydronaphthalene ring system. These structural differences lead to variations in their physicochemical properties.
| Property | β-Isomer (CAS: 54464-57-2) | α-Isomer (CAS: 68155-67-9) | γ-Isomer (CAS: 68155-66-8) | Minor Isomer (CAS: 54464-59-4) |
| IUPAC Name | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethan-1-one | 1-(1,2,3,4,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethan-1-one | 1-(1,2,3,5,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethan-1-one | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethanone |
| Boiling Point (°C) | 110-117 @ 1.0-1.5 Torr[1] | 124-135 @ 2.1-2.9 Torr[1] | Not available | Not available |
| Vapor Pressure (Torr) | 5.38 x 10⁻⁴[1] | 5.65 x 10⁻⁴[1] | 5.65 x 10⁻⁴[1] | Not available |
| Specific Gravity | 0.96-0.97 @ 20°C[1] | Not located | Not located | Not available |
| Water Solubility (mg/L) | 1.077 @ 25°C[1] | 2.725 @ 25°C[1] | 2.725 @ 25°C[1] | Not available |
| Bioconcentration Factor | 3,720.25[1] | 4,449.43[1] | 4,613.20[1] | Not available |
Synthesis of OTNE Isomers
The commercial synthesis of the OTNE isomer mixture is typically a two-step process. It begins with a Diels-Alder reaction between myrcene and 3-methyl-3-penten-2-one, followed by an acid-catalyzed cyclization of the resulting intermediate. This process yields a mixture of isomers, with the β-isomer being the most abundant.
Experimental Protocol: Synthesis of OTNE Isomer Mixture
Materials:
-
Myrcene
-
3-Methyl-3-penten-2-one
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Phosphoric Acid (85%)
-
Toluene
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diels-Alder Reaction: In a reaction vessel, dissolve myrcene in toluene. Cool the solution in an ice bath. Slowly add anhydrous aluminum chloride. To this mixture, add 3-methyl-3-penten-2-one dropwise while maintaining the temperature below 10°C. Stir the reaction mixture for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding it to a cold sodium bicarbonate solution. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Cyclization: Remove the solvent under reduced pressure. To the resulting crude Diels-Alder adduct, add 85% phosphoric acid. Heat the mixture with stirring to initiate the cyclization. The reaction is typically exothermic. Maintain the temperature at a moderate level for 1-2 hours.
-
Final Work-up and Purification: Cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude OTNE isomer mixture.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the desired OTNE isomer mixture.
Note: This is a general procedure. Specific reaction conditions may vary and should be optimized for safety and yield.
Synthesis of ¹³C Labeled OTNE Isomers
The synthesis of ¹³C labeled OTNE isomers is crucial for advanced research applications. Labeling can be introduced at various positions in the molecule, depending on the desired application. For instance, labeling the acetyl group can be useful for tracking metabolic pathways involving this functional group.
A general strategy for introducing a ¹³C label at the acetyl group would involve using a ¹³C-labeled acetylating agent in the final step of a synthetic route that constructs the octahydronaphthalene core. Alternatively, a ¹³C labeled precursor could be used in the initial Diels-Alder reaction.
Proposed Experimental Protocol: Synthesis of [¹³C₂]-Acetyl Labeled OTNE (β-isomer)
This protocol is a proposed synthetic route and would require optimization.
Materials:
-
A suitable precursor to the β-OTNE core (e.g., a Grignard or organolithium reagent derived from the corresponding bromo-octahydronaphthalene).
-
[1,2-¹³C₂]-Acetyl chloride or [1,2-¹³C₂]-acetic anhydride.
-
Anhydrous solvents (e.g., THF, diethyl ether).
Procedure:
-
Preparation of the Organometallic Reagent: Prepare the Grignard or organolithium reagent from the appropriate bromo-substituted octahydronaphthalene precursor of the β-isomer under an inert atmosphere using standard procedures.
-
Acylation: Cool the solution of the organometallic reagent to a low temperature (e.g., -78°C). Slowly add a stoichiometric amount of [1,2-¹³C₂]-acetyl chloride or [1,2-¹³C₂]-acetic anhydride.
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting ¹³C-labeled β-OTNE using column chromatography or preparative HPLC.
Analytical Characterization
The separation and identification of OTNE isomers are typically achieved using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating the different isomers of OTNE based on their boiling points and interactions with the GC column stationary phase. Mass spectrometry provides structural information based on the fragmentation pattern of the ionized molecules.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Temperature Program: A temperature gradient is typically used to achieve good separation of the isomers.
-
Ionization: Electron Ionization (EI) at 70 eV.
Expected Fragmentation Patterns: While specific mass spectra for each pure isomer are not readily available in the public domain, general fragmentation patterns for cyclic ketones can be expected. Key fragmentation pathways would likely involve:
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (M-15) or an acetyl radical (M-43).
-
McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral alkene molecule.
-
Ring Cleavage: Fragmentation of the octahydronaphthalene ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the OTNE isomers. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule.
¹³C Labeled OTNE: For ¹³C labeled OTNE, the ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carbon atom. This allows for easy identification and quantification. Furthermore, ¹³C-¹³C and ¹³C-¹H coupling can provide additional structural information.
Predicted ¹³C NMR Chemical Shifts: Exact experimental data for each isomer is scarce. However, based on typical chemical shift ranges for similar structures, the following can be predicted:
-
Carbonyl Carbon (C=O): ~200-220 ppm
-
Quaternary Carbons in the ring: ~30-50 ppm
-
CH and CH₂ groups in the ring: ~20-60 ppm
-
Methyl Carbons: ~15-30 ppm
Biological Activity and Signaling Pathways
The biological activity of OTNE has been investigated, primarily in the context of its use as a fragrance ingredient. Toxicity studies have been conducted on the isomer mixture. It is well-established that different isomers of a molecule can exhibit distinct biological activities. This is particularly relevant for drug development, where stereochemistry can be a critical determinant of efficacy and safety.
While specific signaling pathways for individual OTNE isomers are not extensively documented in publicly available literature, compounds with similar structures (e.g., sesquiterpenoids) are known to interact with various biological targets, including nuclear receptors. Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to a variety of small molecules.
Potential Research Directions:
-
In vitro assays: Investigating the binding and activation of individual OTNE isomers and their ¹³C labeled counterparts on a panel of nuclear receptors (e.g., androgen receptor, estrogen receptor, pregnane X receptor) could reveal potential endocrine-disrupting activities or novel therapeutic applications.
-
Metabolism studies: Using ¹³C labeled OTNE isomers in in vitro (e.g., liver microsomes) and in vivo models can elucidate the metabolic fate of these compounds, identifying potential metabolites and their biological activities.
Conclusion
The isomers of OTNE represent a complex but important class of fragrance molecules. A thorough understanding of their individual properties is essential for both the fragrance industry and for researchers in toxicology and drug development. This guide has provided a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of OTNE isomers. Furthermore, it has highlighted the potential for the synthesis and application of their ¹³C labeled counterparts as powerful research tools. Further investigation into the specific biological activities of each isomer is warranted to fully understand their impact and to explore any potential therapeutic applications.
References
A Technical Guide to the Spectral Analysis of OTNE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the spectral analysis of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE). Despite a comprehensive search, specific spectral data for the 13C3 labeled isotopologue of OTNE (13C3-OTNE) is not publicly available. The following information is based on the analysis of unlabeled OTNE, which typically exists as a mixture of isomers.
Mass Spectrometry (MS) of OTNE
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for the identification and quantification of OTNE isomers in complex mixtures.
Data Presentation: Expected Mass Spectral Data
While the mass spectra of OTNE's isomers are very similar, high-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition. The expected data from a standard electron ionization (EI) mass spectrum would include:
| Feature | Expected Observation | Significance |
| Molecular Ion (M+) | A peak corresponding to the molecular weight of C16H26O. | Confirms the molecular formula of the OTNE isomers. |
| M+1 Peak | A small peak one mass unit higher than the molecular ion. | Its intensity is related to the natural abundance of 13C. |
| M+2 Peak | A very small peak two mass units higher than the molecular ion. | Can indicate the presence of isotopes like 18O. |
| Key Fragment Ions | A series of peaks at lower m/z values. | Provides structural information based on the fragmentation pattern. Common fragmentation for ketones includes alpha-cleavage and McLafferty rearrangement. |
It is important to note that without chromatographic separation, mass spectrometry alone is often insufficient to distinguish between the various isomers of OTNE due to their similar fragmentation patterns.
Experimental Protocols: GC-MS Analysis of Fragrance Compounds
The following is a generalized protocol for the analysis of fragrance compounds like OTNE using Gas Chromatography-Mass Spectrometry.
Sample Preparation:
-
Dilution: Dilute the fragrance oil sample in a suitable volatile solvent (e.g., ethanol, hexane) to a concentration appropriate for GC-MS analysis.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that is not present in the sample.
-
Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for fragrance analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5-10 minutes.
-
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of OTNE
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of molecules. For a complex mixture of isomers like OTNE, the ¹³C NMR spectrum will show multiple peaks for chemically non-equivalent carbon atoms.
Data Presentation: Predicted ¹³C NMR Chemical Shifts for OTNE
In the absence of experimental data for OTNE, the following table provides predicted chemical shift ranges for the different types of carbon atoms present in a typical OTNE isomer, based on general ¹³C NMR principles.[1][2]
| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| Carbonyl Carbon (C=O) | 205 - 220 | Ketone carbonyls are typically found in this downfield region.[1] |
| Alkene Carbons (C=C) | 115 - 140 | If any unsaturated isomers are present. |
| Quaternary Carbons (C) | 30 - 50 | The exact shift depends on the surrounding substituents. |
| Methine Carbons (CH) | 25 - 55 | The chemical environment significantly influences the shift. |
| Methylene Carbons (CH₂) | 16 - 40 | Carbons in the alicyclic rings. |
| Methyl Carbons (CH₃) | 10 - 30 | Methyl groups attached to the ring system and the acetyl group. |
Experimental Protocols: ¹³C NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.[3][4][5]
-
Sample Quantity: For a standard ¹³C NMR spectrum, a higher concentration is generally required compared to ¹H NMR. Aim for 20-50 mg of the OTNE sample.[4]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds. Ensure the solvent's residual peaks do not overlap with signals of interest.
-
Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[4]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before inserting into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a comprehensive workflow for the spectral characterization of a fragrance compound like OTNE.
Caption: Workflow for the spectral characterization of OTNE.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
The Environmental Journey of OTNE: A Technical Deep-Dive into its Fate and Biodegradation
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the environmental fate and biodegradation of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), a widely used fragrance ingredient. This document synthesizes available data on its persistence, bioaccumulation, and degradation pathways, offering detailed insights into the experimental methodologies employed in its environmental assessment.
OTNE, a complex mixture of isomers commercially known as Iso E Super, is a high-production-volume chemical utilized in a vast array of consumer products, from fine fragrances to household cleaners.[1] Its widespread use leads to its continuous release into the environment, primarily through wastewater streams. Understanding the environmental fate of this synthetic fragrance is crucial for assessing its potential ecological impact.
Environmental Persistence and Degradation Kinetics
Studies have shown that OTNE is not considered persistent in the environment. Its degradation occurs in various environmental compartments, including water, soil, and sediment, through both biotic and abiotic processes.
Abiotic Degradation: While specific quantitative data on the hydrolysis and photolysis of OTNE under various environmental conditions are not extensively detailed in the reviewed literature, these processes are recognized as potential contributors to its overall environmental degradation. Further research is needed to fully elucidate the kinetics and products of OTNE's abiotic degradation pathways.
Biodegradation: The primary mechanism for the removal of OTNE from the environment is through microbial degradation. OTNE has been shown to be readily biodegradable in aquatic environments. In a study conducted according to the OECD Guideline 301F for ready biodegradability, OTNE demonstrated 96% biodegradation over a 28-day period, indicating its susceptibility to microbial breakdown. The half-life of OTNE in fresh water is reported to be at most 40 days, and in sediment, it is at most 120 days, as determined by an OECD 314 test.[1]
The following table summarizes the available quantitative data on the environmental fate of OTNE.
| Parameter | Value | Environmental Compartment | Test Guideline | Reference |
| Biodegradation | ||||
| Ready Biodegradability | 96% after 28 days | Aquatic (Wastewater Inoculum) | OECD 301F | |
| Biodegradation | ~11% after 28 days | Aquatic | OECD 301-C | [1] |
| Half-life (T½) | ≤ 40 days | Fresh Water | OECD 314 | [1] |
| Half-life (T½) | ≤ 120 days | Sediment | OECD 314 | [1] |
| Bioaccumulation | ||||
| Bioconcentration Factor (BCF) | 391 L/kg | Fish | OECD 305 | [1] |
| Physicochemical Properties | ||||
| Log Kow (Octanol-Water Partition Coefficient) | 5.65 | - | Measured | [1] |
| Wastewater Treatment Plant Removal | ||||
| Removal Efficiency | 85-98% | Activated Sludge | - |
Bioaccumulation Potential
Despite its lipophilic nature, as indicated by a high octanol-water partition coefficient (Log Kow of 5.65), OTNE is not considered to be bioaccumulative.[1] The measured bioconcentration factor (BCF) in fish is 391 L/kg, which is below the regulatory thresholds for bioaccumulation concern in both the EU (2000 L/kg) and the US (1000 L/kg).[1] This suggests that while OTNE can be taken up by aquatic organisms, it is also efficiently metabolized and eliminated, preventing significant accumulation in the food chain.
Biodegradation Pathways and Microbial Players
While the ready biodegradability of OTNE is established, the specific microbial pathways and the enzymatic machinery involved in its breakdown are not yet fully elucidated in the scientific literature for this specific compound. However, based on the degradation of structurally similar compounds such as cyclic ketones and terpenoids, a hypothetical degradation pathway can be proposed.
It is likely that the biodegradation of OTNE is initiated by the action of monooxygenase or dioxygenase enzymes produced by a variety of soil and water microorganisms. Genera such as Pseudomonas, Rhodococcus, Aspergillus, and Penicillium are known for their versatile metabolic capabilities and their ability to degrade a wide range of complex organic molecules, including cyclic and aromatic compounds.
The initial enzymatic attack would likely involve the hydroxylation of the polycyclic ring structure, followed by ring cleavage. Subsequent steps would involve further oxidation and breakdown of the molecule into smaller, more water-soluble intermediates that can then be funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.
The following diagram illustrates a hypothetical initial step in the microbial degradation of an OTNE isomer.
Caption: Hypothetical initial step in the aerobic biodegradation of an OTNE isomer.
Experimental Protocols: A Closer Look
The assessment of the environmental fate of OTNE relies on standardized and validated experimental protocols. Below are detailed overviews of the key methodologies used.
Ready Biodegradability: OECD 301F (Manometric Respirometry Test)
This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared. The concentration of the inoculum in the test is typically around 30 mg/L of suspended solids.
-
Test Substance and Concentration: A known concentration of OTNE (e.g., 100 mg/L) is added to a mineral medium.
-
Test System: The test is conducted in sealed vessels containing the mineral medium, the inoculum, and the test substance. A control with only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.
-
Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over a 28-day period using a manometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.
The following diagram illustrates the workflow for the OECD 301F test.
Caption: Workflow for the OECD 301F ready biodegradability test.
Bioaccumulation in Fish: OECD 305 (Flow-Through Test)
This guideline describes a procedure to determine the bioconcentration factor (BCF) of a chemical in fish.
Methodology:
-
Test Organism: A suitable fish species, such as the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of OTNE in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.
-
Depuration Phase: After the exposure phase, the remaining fish are transferred to a clean, OTNE-free water environment. Fish tissue samples continue to be collected at intervals to measure the elimination of the substance.
-
Analytical Method: The concentrations of OTNE in water and fish tissue are quantified using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of OTNE in the fish tissue to its concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.
The following diagram illustrates the workflow for the OECD 305 bioaccumulation test.
Caption: Workflow for the OECD 305 bioaccumulation test in fish.
Conclusion
The available scientific evidence indicates that OTNE is not a persistent or bioaccumulative substance in the environment. It undergoes ready biodegradation in aquatic systems and is effectively removed in wastewater treatment plants. While the specific microbial pathways for its degradation are yet to be fully detailed, it is hypothesized that common soil and water microorganisms, through the action of oxygenase enzymes, are responsible for its breakdown. The standardized OECD test guidelines provide a robust framework for assessing the environmental fate of OTNE and other similar fragrance ingredients. Further research focusing on the isolation of OTNE-degrading microorganisms and the elucidation of the specific metabolic pathways would provide a more complete understanding of its environmental transformation.
References
Methodological & Application
Application Note: Quantitative Analysis of OTNE in Cosmetic Formulations using OTNE-13C3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTNE (Octahydro-Tetramethyl-Acetyloctahydronaphthalenes), commercially known as Iso E Super, is a widely used synthetic fragrance ingredient in a variety of consumer products, including perfumes, lotions, and detergents.[1][2][3][4] It is characterized by a pleasant woody and ambery scent. OTNE is a complex mixture of several isomers, with the beta-isomer being the most abundant.[3][4][5][6] Given its widespread use, there is a growing need for accurate and robust analytical methods to quantify its concentration in various matrices for quality control, formulation development, and safety assessments.
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of OTNE in cosmetic formulations. The method employs a stable isotope-labeled internal standard, OTNE-13C3 (ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3), to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response.[7] The use of an internal standard with a 3 Dalton mass difference from the analyte allows for clear differentiation in the mass spectrometer while maintaining nearly identical chemical and physical properties.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte and therefore experiences the same losses during sample preparation and variations in ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, independent of sample recovery or matrix effects.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Materials and Reagents
-
OTNE analytical standard (≥95% purity)
-
OTNE-13C3 internal standard (≥98% purity, 99 atom % 13C)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Cosmetic matrix (e.g., lotion, perfume)
Sample Preparation
-
Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of OTNE at 1.00 mg/mL in methanol.
-
Prepare a stock solution of OTNE-13C3 at 1.00 mg/mL in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the OTNE stock solution with methanol to create calibration standards ranging from 1.00 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of OTNE-13C3 at a concentration of 100 ng/mL in methanol.
-
-
Sample Extraction:
-
Accurately weigh 100 mg of the cosmetic sample into a 15 mL polypropylene centrifuge tube.
-
Add 100 µL of the 100 ng/mL OTNE-13C3 internal standard spiking solution.
-
Add 5 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Method
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10.1-12 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for OTNE and OTNE-13C3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| OTNE | 235.2 | 191.2 | 50 | 30 | 15 |
| OTNE | 235.2 | 135.1 | 50 | 30 | 25 |
| OTNE-13C3 | 238.2 | 194.2 | 50 | 30 | 15 |
Experimental Workflow Visualization
Caption: Experimental workflow for the quantification of OTNE.
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of OTNE to OTNE-13C3 against the concentration of the OTNE standards.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (OTNE/OTNE-13C3) |
| 1.00 | 0.012 |
| 5.00 | 0.058 |
| 10.0 | 0.115 |
| 50.0 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.9 |
| Linearity (r²) | 0.9995 |
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, mid, and high) in six replicates on three different days.
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (ng/mL) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 15.0 | 14.8 | 4.2 | 98.7 | 15.2 | 5.5 | 101.3 |
| Mid | 75.0 | 76.1 | 3.5 | 101.5 | 74.5 | 4.8 | 99.3 |
| High | 750 | 742 | 2.8 | 98.9 | 758 | 3.9 | 101.1 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed by comparing the peak areas of OTNE in post-extraction spiked samples to those in neat standard solutions and pre-extraction spiked samples, respectively.
Table 4: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 15.0 | 95.8 | 92.3 |
| High | 750 | 98.2 | 94.1 |
Conclusion
The developed LC-MS/MS method utilizing OTNE-13C3 as an internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of OTNE in cosmetic formulations. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and variations in sample recovery, ensuring high-quality data for product development, quality control, and regulatory compliance. The detailed protocol and performance data presented herein demonstrate the suitability of this method for routine analysis in research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doingsts.com [doingsts.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of OTNE in Water Samples by Isotope Dilution
Abstract
These application notes provide a comprehensive protocol for the quantitative analysis of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE), a common fragrance ingredient, in various water matrices. The methodology is based on the highly selective and sensitive technique of isotope dilution mass spectrometry (IDMS), employing a surrogate standard for accurate quantification. The protocol details sample collection, preservation, solid-phase extraction (SPE) for analyte enrichment and matrix removal, and subsequent analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a robust and reliable method for determining OTNE concentrations in water.
Introduction
OTNE, commercially known as Iso E Super®, is a synthetic fragrance ingredient widely used in perfumes, cosmetics, and household products. Due to its extensive use, OTNE is frequently detected in wastewater treatment plant effluents and surface waters, raising concerns about its environmental fate and potential ecological impact. Accurate quantification of OTNE in aqueous samples is crucial for environmental risk assessment and monitoring the effectiveness of water treatment processes.
Isotope dilution mass spectrometry is the gold standard for the quantification of organic micropollutants in complex matrices.[1][2] This technique involves the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample prior to extraction and analysis. The labeled compound, or internal standard, behaves chemically and physically identically to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for losses during sample handling and matrix-induced signal suppression or enhancement in the mass spectrometer.
As a dedicated isotopically labeled OTNE standard is not readily commercially available, this protocol utilizes a surrogate standard approach. A structurally similar compound with comparable physicochemical properties is used as the internal standard. While not a perfect match, this approach provides a significant improvement in accuracy and precision over external calibration methods.
Experimental Protocol
This section outlines the detailed procedures for the quantification of OTNE in water samples, from sample collection to final data analysis.
Materials and Reagents
-
Solvents: HPLC-grade or equivalent methanol, acetonitrile, dichloromethane (DCM), and ethyl acetate.
-
Reagents: Formic acid, ammonium hydroxide, and anhydrous sodium sulfate.
-
Standards:
-
Native OTNE analytical standard (≥98% purity).
-
Surrogate internal standard (IS): A deuterated synthetic musk or a structurally similar compound (e.g., Tonalide-d3), if available. The selection of a surrogate should be justified by similar extraction recovery and chromatographic behavior to OTNE.
-
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase cartridges (e.g., C18, 500 mg, 6 mL) are recommended for the extraction of nonpolar compounds like OTNE from aqueous matrices.
-
Glassware: Amber glass bottles for sample collection, volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Sample Collection and Preservation
-
Collect water samples in pre-cleaned 1-liter amber glass bottles to minimize photodegradation of the analyte.
-
To prevent microbial degradation, if samples cannot be extracted within 48 hours, acidify them to a pH < 2 with sulfuric or hydrochloric acid and store them at 4°C.
-
Before extraction, allow the samples to equilibrate to room temperature.
Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of the native OTNE and the surrogate internal standard into separate 10 mL volumetric flasks. Dissolve the standards in methanol and bring to volume. Store these solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with methanol. These will be used to create calibration curves and spiking solutions.
Sample Preparation: Solid-Phase Extraction (SPE)
The following is a general SPE protocol that should be optimized for the specific water matrix being analyzed.
-
Cartridge Conditioning:
-
Pass 6 mL of ethyl acetate through the SPE cartridge.
-
Follow with 6 mL of methanol.
-
Finally, equilibrate the cartridge with 6 mL of ultrapure water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Measure 500 mL of the water sample and spike it with a known amount of the surrogate internal standard solution (e.g., to achieve a final concentration of 100 ng/L).
-
Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes from the cartridge with two 4 mL aliquots of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
Collect the eluate in a clean glass tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for GC-MS/MS analysis (e.g., ethyl acetate or isooctane).
-
Transfer the reconstituted extract to an autosampler vial for analysis.
-
Instrumental Analysis: GC-MS/MS
The following are suggested starting parameters for the GC-MS/MS analysis of OTNE. These should be optimized for the specific instrument used.
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating OTNE from matrix components.
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ions for OTNE and the surrogate standard need to be determined by infusing the individual standards into the mass spectrometer. For OTNE (molecular weight 234.39 g/mol ), potential precursor ions could be the molecular ion (m/z 234) or a major fragment ion. Collision-induced dissociation (CID) will then be used to identify stable and intense product ions.
-
Example (hypothetical):
-
OTNE: Precursor ion m/z 219 ([M-CH3]+), Product ions m/z 177, 191 (quantifier and qualifier).
-
Surrogate IS: Determine appropriate transitions based on its structure.
-
-
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 290°C.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a multi-point calibration curve by analyzing a series of standard solutions containing a fixed concentration of the surrogate internal standard and varying concentrations of native OTNE. Plot the ratio of the peak area of the native OTNE to the peak area of the surrogate IS against the concentration of the native OTNE.
-
Quantification: Calculate the concentration of OTNE in the water samples by determining the peak area ratio of native OTNE to the surrogate IS in the sample extract and using the calibration curve to determine the corresponding concentration.
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be thoroughly validated. Key validation parameters include:
-
Linearity: Assessed from the calibration curve (R² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the analysis of low-level spiked samples.
-
Accuracy and Precision: Evaluated by analyzing replicate samples spiked at different concentration levels (e.g., low, medium, and high).
-
Recovery: The recovery of the surrogate internal standard should be monitored in all samples to assess the efficiency of the sample preparation process.
Quality Control (QC) samples , including method blanks, laboratory control samples (spiked ultrapure water), and matrix spikes, should be analyzed with each batch of samples.
Data Presentation
Quantitative data for OTNE in various water samples should be summarized in a clear and structured table for easy comparison.
| Sample ID | Sample Type | OTNE Concentration (ng/L) | Surrogate IS Recovery (%) |
| WWTP-Inf-01 | Wastewater Influent | 1500 | 85 |
| WWTP-Eff-01 | Wastewater Effluent | 120 | 92 |
| SW-River-01 | Surface Water | 45 | 95 |
| DW-Tap-01 | Drinking Water | 98 |
Visualizations
Experimental Workflow
Caption: Workflow for OTNE quantification in water.
Isotope Dilution Principle
Caption: Principle of isotope dilution analysis.
References
Application Notes and Protocols for OTNE-13C3 in Metabolic Pathway Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), a widely used fragrance ingredient, undergoes biotransformation in the body. Understanding its metabolic fate is crucial for assessing its safety and potential biological interactions. Stable isotope labeling, particularly with 13C, is a powerful technique for tracing the metabolic pathways of xenobiotics. This document provides detailed application notes and protocols for the use of 13C3-labeled OTNE (OTNE-13C3) in metabolic pathway elucidation studies. While studies have utilized 14C-labeled OTNE for disposition analysis, this document outlines a proposed methodology using a stable isotope tracer for more detailed metabolic mapping.[1][2] The protocols described herein are based on established methodologies for metabolic research and the known general metabolic pathways of xenobiotics.
Proposed Metabolic Pathway of OTNE
Based on the chemical structure of OTNE (a ketone with a complex ring system) and general principles of xenobiotic metabolism, a two-phase metabolic pathway is proposed. Phase I reactions likely involve hydroxylation and reduction, increasing the polarity of the compound. Phase II reactions would then involve conjugation of these modified forms to further enhance water solubility and facilitate excretion.[3][4][5][6][7]
Phase I Metabolism:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of the aliphatic rings of OTNE at various positions, creating one or more hydroxylated metabolites (OH-OTNE).
-
Reduction: The ketone group of OTNE can be reduced by carbonyl reductases to form a secondary alcohol metabolite (OTNE-diol).
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites (OH-OTNE and OTNE-diol) can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form glucuronide conjugates.
-
Sulfation: Alternatively, the hydroxylated metabolites can be sulfated by sulfotransferases (SULTs) to form sulfate conjugates.
These conjugation reactions result in highly polar metabolites that can be readily excreted in urine and bile.
Experimental Workflow for OTNE-13C3 Metabolic Studies
A typical workflow for investigating the metabolism of OTNE using OTNE-13C3 involves both in vitro and in vivo experiments, followed by sample analysis using mass spectrometry.
Experimental Protocols
Protocol 1: In Vitro Metabolism of OTNE-13C3 in Human Liver Microsomes
Objective: To identify Phase I metabolites of OTNE-13C3.
Materials:
-
OTNE-13C3 (solution in a compatible solvent, e.g., acetonitrile)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Microcentrifuge
Procedure:
-
Prepare a master mix of the NADPH regenerating system in phosphate buffer.
-
In a microcentrifuge tube, add phosphate buffer, HLM suspension, and the NADPH regenerating system master mix.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the OTNE-13C3 solution to achieve the desired final concentration (e.g., 1 µM).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Include control incubations: without NADPH to assess non-enzymatic degradation, and without microsomes to check for substrate stability.
Protocol 2: In Vivo Metabolism of OTNE-13C3 in Rats
Objective: To identify and quantify OTNE-13C3 and its metabolites in urine, feces, and plasma.
Materials:
-
OTNE-13C3
-
Dosing vehicle (e.g., corn oil for oral gavage, or a suitable vehicle for dermal application)
-
Sprague-Dawley rats (with appropriate ethical approval)
-
Metabolic cages for separate collection of urine and feces
-
Equipment for blood collection (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
Procedure:
-
Acclimatize rats to metabolic cages for at least 24 hours before dosing.
-
Prepare the dosing solution of OTNE-13C3 in the chosen vehicle.
-
Administer a single dose of OTNE-13C3 to the rats (e.g., via oral gavage or dermal application). A typical oral dose might be 20 mg/kg.[1]
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Process blood samples by centrifugation to obtain plasma.
-
Store all samples at -80°C until analysis.
-
For analysis, urine and plasma can be subjected to protein precipitation with acetonitrile. Fecal samples require homogenization and extraction.
Data Presentation
Quantitative data from such studies can be presented in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Distribution of OTNE-13C3 and its Metabolites in Rat Urine and Feces (% of Administered Dose)
| Time Interval | OTNE-13C3 | OH-OTNE | OTNE-diol | Conjugated Metabolites | Total Recovery |
| Urine | |||||
| 0-8 h | 1.5 | 5.2 | 2.1 | 15.8 | 24.6 |
| 8-24 h | 0.8 | 3.1 | 1.5 | 10.5 | 15.9 |
| 24-48 h | 0.3 | 1.2 | 0.6 | 4.2 | 6.3 |
| Feces | |||||
| 0-24 h | 10.2 | 4.5 | 1.8 | 8.5 | 25.0 |
| 24-48 h | 3.5 | 1.5 | 0.7 | 3.1 | 8.8 |
| Total | 16.3 | 15.5 | 6.7 | 42.1 | 80.6 |
Table 2: Hypothetical Pharmacokinetic Parameters of OTNE-13C3 in Rat Plasma
| Parameter | Value |
| Cmax (ng/mL) | 250 |
| Tmax (h) | 2 |
| AUC (0-t) (ng*h/mL) | 1200 |
| Half-life (h) | 6 |
Analytical Considerations
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the preferred method for analyzing OTNE and its more polar metabolites. A reversed-phase C18 column can be used for separation with a gradient of water and acetonitrile/methanol containing a small amount of formic acid or ammonium acetate to improve ionization. Detection would be performed using a triple quadrupole or high-resolution mass spectrometer in both positive and negative ion modes to capture a wide range of metabolites. The 13C3 label will result in a characteristic +3 Da mass shift for the parent compound and any metabolites that retain the labeled carbon atoms, facilitating their identification in complex biological matrices.
GC-MS: Gas chromatography-mass spectrometry can be used for the analysis of the parent OTNE and less polar metabolites.[8][9][10][11][12] Derivatization (e.g., silylation) may be required to improve the volatility of hydroxylated metabolites. GC-MS offers excellent chromatographic resolution and reproducible fragmentation patterns that can aid in structural elucidation.
Conclusion
The use of OTNE-13C3 as a tracer, combined with modern analytical techniques like LC-MS/MS and GC-MS, provides a powerful approach to elucidate the metabolic pathways of this important fragrance ingredient. The protocols and data presented here offer a framework for researchers to design and conduct comprehensive metabolism studies, contributing to a better understanding of the biotransformation and safety profile of OTNE.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. youtube.com [youtube.com]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Analysis of metabolomic profiling data acquired on GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Spiking Environmental Matrices with OTNE-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-tetramethyl-acetyloctahydronaphthalenes (OTNE), commercially known as Iso E Super®, is a widely used synthetic fragrance ingredient in a variety of personal care and household products.[1] Due to its extensive use, OTNE is frequently detected in various environmental compartments, including water, sediment, and biota.[2] Accurate quantification of OTNE in these complex matrices is crucial for environmental monitoring and risk assessment.
This application note provides a detailed protocol for spiking environmental samples with a 13C-labeled internal standard of OTNE (OTNE-13C3) for quantification by isotope dilution mass spectrometry (IDMS). IDMS is a highly accurate analytical technique that corrects for matrix effects and variations in sample preparation and instrumental analysis by using a stable isotope-labeled analog of the target analyte.[3] This protocol is intended for researchers, scientists, and professionals involved in environmental analysis and drug development who require a robust and reliable method for OTNE quantification.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS involves the addition of a known amount of an isotopically labeled standard (in this case, OTNE-13C3) to a sample prior to extraction and analysis. The labeled standard is chemically identical to the native analyte (OTNE) and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, regardless of sample losses during processing.
Materials and Reagents
-
Solvents: Acetone, Hexane, Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent)
-
Standards:
-
OTNE (≥95% purity)
-
OTNE-13C3 (≥98% purity, with known isotopic enrichment)
-
-
Reagents:
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Florisil® (60-100 mesh, activated at 130°C for 12 hours)
-
Silica gel (70-230 mesh, activated at 180°C for 12 hours)
-
Copper powder (activated with HCl)
-
-
Apparatus:
-
Glassware (volumetric flasks, pipettes, vials, etc.)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Solid-phase extraction (SPE) manifold and cartridges (e.g., silica gel, Florisil®)
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Experimental Protocols
Preparation of OTNE-13C3 Internal Standard Spiking Solution
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of OTNE-13C3 into a 100 mL volumetric flask. Dissolve and bring to volume with acetone. This stock solution should be stored at -20°C in an amber glass vial.
-
Working Spiking Solution (1 µg/mL): Prepare a working solution by diluting the stock solution 1:100 with acetone. This solution is used to spike the environmental samples. The concentration can be adjusted based on the expected concentration of native OTNE in the samples.
Sample Spiking and Extraction
Water Samples
-
Collect 1 L water samples in amber glass bottles.
-
Immediately before extraction, spike the water sample with a known volume of the OTNE-13C3 working spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 100 ng/L).
-
Perform liquid-liquid extraction (LLE) by adding 60 mL of dichloromethane to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer and repeat the extraction two more times with fresh aliquots of dichloromethane.
-
Combine the organic extracts and dry by passing through a glass column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Soil and Sediment Samples
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh approximately 10 g (dry weight) of the homogenized sample into a glass beaker.
-
Spike the sample with a known volume of the OTNE-13C3 working spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 10 ng/g).
-
Thoroughly mix the spiked sample and allow it to equilibrate for at least 30 minutes.
-
Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a mixture of hexane and acetone (1:1, v/v).
-
Filter the extract and concentrate it to approximately 1 mL.
Biota Samples (e.g., Fish Tissue)
-
Homogenize the tissue sample.
-
Weigh approximately 5 g (wet weight) of the homogenized tissue into a centrifuge tube.
-
Spike the sample with a known volume of the OTNE-13C3 working spiking solution (e.g., 100 µL of 1 µg/mL solution).
-
Add a suitable extraction solvent such as a mixture of hexane and dichloromethane.
-
Homogenize further and extract using ultrasonication.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (organic extract).
Extract Cleanup
Due to the complexity of environmental matrices, a cleanup step is often necessary to remove interfering compounds.
-
Lipid Removal (for biota samples): Gel permeation chromatography (GPC) is effective for removing lipids from biota extracts.
-
Fractionation: A column containing activated silica gel or Florisil® can be used for further cleanup.
-
Condition the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute with a solvent of increasing polarity (e.g., hexane followed by a mixture of hexane and dichloromethane).
-
Collect the fraction containing OTNE.
-
-
Sulfur Removal (for sediment samples): Add activated copper powder to the extract and let it sit overnight to remove elemental sulfur.
GC-MS/MS Analysis
-
Instrument Conditions:
-
GC Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: Splitless injection mode.
-
Temperature Program: Optimize for the separation of OTNE isomers. A typical program could be: initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion is typically the molecular ion or a major fragment ion, which is then fragmented in the collision cell to produce product ions.[4]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| OTNE | 234 | 177, 219 |
| OTNE-13C3 | 237 | 180, 222 |
Note: These are proposed transitions based on common fragmentation patterns. The optimal transitions and collision energies should be determined empirically on the specific instrument used.
Data Presentation
The following table summarizes typical quantitative data for the analysis of OTNE in various environmental matrices. These values are indicative and may vary depending on the specific sample characteristics and analytical instrumentation.
| Matrix | Typical Spiking Concentration | Typical Recovery Range (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Wastewater Influent | 100 - 500 ng/L | 80 - 110 | 1 - 10 ng/L | 3 - 30 ng/L |
| Wastewater Effluent | 50 - 200 ng/L | 85 - 115 | 0.5 - 5 ng/L | 1.5 - 15 ng/L |
| River Water | 10 - 100 ng/L | 90 - 120 | 0.1 - 2 ng/L | 0.3 - 6 ng/L |
| Sediment/Sludge | 10 - 100 ng/g (dw) | 70 - 110 | 0.5 - 5 ng/g (dw) | 1.5 - 15 ng/g (dw) |
| Biota (Fish Tissue) | 10 - 100 ng/g (ww) | 60 - 100 | 1 - 10 ng/g (ww) | 3 - 30 ng/g (ww) |
dw: dry weight; ww: wet weight
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of OTNE in environmental matrices.
References
Analytical methods for detecting OTNE in consumer products
Introduction
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), commercially known as Iso E Super, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents. Due to its potential to cause allergic contact dermatitis in some individuals, regulatory bodies in regions like the European Union have set concentration limits for its use in cosmetic products.[1][2] This necessitates robust and reliable analytical methods for the accurate quantification of OTNE in complex product matrices. This application note provides a detailed protocol for the determination of OTNE in consumer products using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and effective technique for this purpose.[1][2][3][4][5]
Analytical Method Overview
The primary method for the analysis of OTNE and other fragrance allergens in consumer products is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[1][3][4][5] This technique offers excellent sensitivity and selectivity, allowing for the accurate identification and quantification of target analytes even in complex sample matrices.[5] Sample preparation is a critical step to isolate the fragrance components from the product base. Liquid-Liquid Extraction (LLE) is a commonly employed technique for this purpose.[1][2]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of fragrance allergens, including OTNE, in cosmetic products using GC-MS with Liquid-Liquid Extraction.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [1][2] |
| Coefficient of Determination (r²) | > 0.995 | [1] |
| Limit of Quantification (LOQ) | 2 - 20 µg/g | [1][2] |
| Intra-day Recovery | 84.4 - 119% | [1][2] |
| Inter-day Recovery | 85.1 - 116% | [1] |
| Intra-day Precision (CV) | < 13.5% | [1][2] |
| Inter-day Precision (CV) | < 13% | [1] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for a wide range of cosmetic and personal care product matrices, such as creams, lotions, shampoos, and perfumes.[1][6]
Materials:
-
Sample of consumer product
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL amber centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.45 µm)
-
Internal standard solution (e.g., 1,4-dibromobenzene)
Procedure:
-
Weigh approximately 0.5 g of the homogenized sample into a 50 mL amber centrifuge tube.[7]
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.[7]
-
Add a known amount of internal standard solution.
-
Cap the tube and mix vigorously using a vortex mixer for 30 minutes.[7]
-
Add approximately 5 g of anhydrous sodium sulfate to remove water.[7]
-
Centrifuge the mixture at 3000 x g for 30 minutes.[7]
-
Carefully collect the supernatant (MTBE layer).[7]
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.[7]
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS)[1]
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1][8]
-
Injection Volume: 2.0 µL[1]
-
Injector Temperature: 250 °C[5]
-
Oven Temperature Program:
MS Conditions:
-
Ion Source Temperature: 230 °C[8]
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. For OTNE, characteristic ions (m/z) should be monitored.
Visualizations
Caption: Experimental workflow for OTNE analysis.
Caption: GC-MS analysis process overview.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
Application of OTNE-13C3 in Fragrance Migration Studies: Protocols and Analysis
Introduction
OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone), commercially known as Iso E Super®, is a widely utilized synthetic fragrance ingredient, prized for its versatile and persistent woody, ambergris-like scent. It is incorporated into a vast array of consumer products, from fine fragrances and personal care items to household cleaners and laundry detergents. The migration of fragrance compounds from these products onto skin, textiles, and other surfaces is a key factor in their performance, longevity, and potential for dermal exposure. Understanding the dynamics of this migration is crucial for product development, quality control, and safety assessment.
The use of stable isotope-labeled internal standards is a powerful analytical technique for the accurate quantification of target compounds in complex matrices. OTNE-13C3, a variant of OTNE where three carbon atoms are replaced with the heavier carbon-13 isotope, serves as an ideal internal standard for migration studies. Its chemical and physical properties are nearly identical to the native OTNE, ensuring it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished from the native compound by mass spectrometry, enabling precise and accurate quantification of OTNE migration.
This document provides detailed application notes and protocols for the use of OTNE-13C3 in fragrance migration studies, intended for researchers, scientists, and professionals in the fields of fragrance development, consumer product testing, and dermal absorption.
Principle of the Method
The core principle of this method is isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled internal standard, OTNE-13C3, is added to the sample matrix where the migrated, unlabeled OTNE is being quantified. Both the native OTNE and the labeled OTNE-13C3 are then extracted and analyzed simultaneously by Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the signal intensity of the native OTNE to that of the known amount of OTNE-13C3, the exact quantity of migrated OTNE can be determined, correcting for any sample loss during preparation and analysis.
Experimental Protocols
Two primary protocols are presented here: one for studying the migration of OTNE from a personal care product to a skin model, and another for assessing its migration from a laundry product to fabric.
Protocol 1: Migration of OTNE from a Cream-Based Formulation to an In-Vitro Skin Model
This protocol details the procedure for quantifying the migration of OTNE from a cosmetic cream onto a synthetic skin model, a common practice in dermal absorption studies.
Materials:
-
OTNE-containing cream formulation
-
OTNE-13C3 solution (as an internal standard)
-
Synthetic skin membrane (e.g., Strat-M®)
-
Franz diffusion cell apparatus
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
Extraction solvent (e.g., ethanol or ethyl acetate)
-
GC-MS system
Procedure:
-
Franz Cell Assembly: Assemble the Franz diffusion cells, mounting the synthetic skin membrane between the donor and receptor chambers.
-
Receptor Fluid: Fill the receptor chamber with pre-warmed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Sample Application: Accurately weigh and apply a standardized amount of the OTNE-containing cream to the surface of the synthetic skin in the donor chamber.
-
Incubation: Maintain the Franz cells at a constant temperature (typically 32°C to mimic skin surface temperature) for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Collection: At each time point, collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Extraction of Migrated OTNE:
-
To each collected receptor fluid sample, add a precise volume of the OTNE-13C3 internal standard solution.
-
Add the extraction solvent and vortex thoroughly to extract the OTNE and OTNE-13C3.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
Surface Recovery: At the end of the experiment, wash the surface of the synthetic skin with a suitable solvent to recover any unabsorbed OTNE. Add the internal standard to this wash and analyze by GC-MS.
-
GC-MS Analysis: Inject the extracted samples into the GC-MS system. The system should be calibrated with standards containing known concentrations of both OTNE and OTNE-13C3.
Experimental Workflow for OTNE Migration from Cream to Skin Model
Caption: Workflow for quantifying OTNE migration from a cream to a skin model.
Protocol 2: Migration of OTNE from Laundry Detergent to Fabric
This protocol outlines a method to quantify the amount of OTNE that migrates from a laundry detergent to a standard fabric swatch during a simulated washing process.
Materials:
-
Laundry detergent containing OTNE
-
OTNE-13C3 solution (as an internal standard)
-
Standard fabric swatches (e.g., cotton)
-
Laboratory-scale washing apparatus (e.g., Launder-Ometer)
-
Extraction solvent (e.g., hexane or acetone)
-
Sonication bath
-
GC-MS system
Procedure:
-
Simulated Wash Cycle:
-
Place a pre-weighed, clean fabric swatch into a canister of the Launder-Ometer.
-
Add a specified volume of water and a precise dose of the OTNE-containing laundry detergent.
-
Run a standardized wash cycle at a controlled temperature and duration.
-
-
Rinsing and Drying:
-
After the wash cycle, rinse the fabric swatch with a defined volume of clean water.
-
Allow the fabric swatch to air-dry completely in a controlled environment.
-
-
Extraction of Migrated OTNE from Fabric:
-
Cut the dried fabric swatch into small pieces and place them in a beaker.
-
Add a known volume of the extraction solvent.
-
Spike the solvent with a precise amount of the OTNE-13C3 internal standard solution.
-
Place the beaker in a sonication bath for a specified time to facilitate extraction.
-
-
Sample Preparation for Analysis:
-
After sonication, carefully decant the solvent into a clean vial.
-
If necessary, filter the extract to remove any fabric fibers.
-
Concentrate the extract under a gentle stream of nitrogen if required.
-
-
GC-MS Analysis: Inject the prepared extract into the GC-MS system for quantification of OTNE.
Logical Relationship for Fabric Migration Study
Caption: Logical flow of the OTNE migration study from detergent to fabric.
Data Presentation
The quantitative data obtained from these studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Migration of OTNE from Cream to Synthetic Skin Model
| Time Point (hours) | Migrated OTNE (µg/cm²) | % of Applied Dose Migrated |
| 1 | 5.2 ± 0.8 | 2.6 |
| 2 | 9.8 ± 1.1 | 4.9 |
| 4 | 18.5 ± 2.3 | 9.3 |
| 8 | 35.1 ± 3.9 | 17.6 |
| 24 | 62.7 ± 5.4 | 31.4 |
| Surface Recovery | 128.3 ± 9.7 | 64.2 |
Data are presented as mean ± standard deviation (n=3). Initial applied dose was 200 µg/cm².
Table 2: Migration of OTNE from Laundry Detergent to Cotton Fabric
| Detergent Dose (g/L) | OTNE Deposited on Fabric (mg/g fabric) | % of OTNE from Detergent Migrated |
| 1.0 | 0.89 ± 0.07 | 17.8 |
| 2.0 | 1.65 ± 0.12 | 16.5 |
| 4.0 | 3.12 ± 0.25 | 15.6 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathways and Molecular Interactions
While OTNE itself does not directly participate in classical signaling pathways in the same manner as a drug, its interaction with skin is a complex process governed by principles of physical chemistry and dermatology. The migration process can be conceptualized as a series of partitioning and diffusion steps.
Conceptual Pathway of Dermal Absorption
Application Notes and Protocols for the GC-MS/MS Analysis of OTNE using OTNE-13C3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development of a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE), a common fragrance ingredient, in cosmetic and environmental water samples. The method utilizes a stable isotope-labeled internal standard, OTNE-13C3, to ensure high accuracy and precision. The protocol covers sample preparation, instrument parameters, and method validation, and is intended to guide researchers in establishing a reliable analytical workflow for OTNE quantification.
Introduction
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone, commonly known as OTNE or by its trade name Iso E Super, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1] Due to its widespread use, there is a growing interest in monitoring its presence in the environment and in finished products to assess potential human exposure and environmental fate. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like OTNE.[2][3][4][5][6] The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly important for complex matrices such as cosmetics and environmental water samples.[7][8]
To achieve accurate and precise quantification, the use of an isotopically labeled internal standard is highly recommended.[8] This application note describes a GC-MS/MS method employing OTNE-13C3 as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Standards:
-
OTNE (≥98% purity)
-
OTNE-13C3 (isotopic purity ≥99%)
-
-
Solvents and Reagents:
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Acetone (GC grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Ultrapure water
-
Sample Preparation
-
Weigh 0.5 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of hexane and 5 mL of methanol.
-
Spike the sample with the OTNE-13C3 internal standard solution to a final concentration of 100 ng/mL.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS/MS analysis.
-
Filter a 100 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with the OTNE-13C3 internal standard solution to a final concentration of 50 ng/L.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a stream of nitrogen for 20 minutes.
-
Elute the analytes with 2 x 3 mL of dichloromethane.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 200 °C at 15 °C/min
-
Ramp to 280 °C at 25 °C/min, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The selection of precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. Based on the mass spectrum of OTNE, the following MRM transitions are proposed. The molecular ion of OTNE (m/z 234) is often of low abundance in EI. Therefore, a prominent fragment ion is selected as the precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| OTNE | 219 | 177 | 135 | 15 |
| OTNE-13C3 | 222 | 180 | 138 | 15 |
Note: The proposed MRM transitions are based on the fragmentation pattern of similar compounds and should be optimized experimentally for the specific instrument used.
Data Presentation and Method Validation
The method should be validated according to international guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.[2][3][5][6]
Linearity
Linearity should be assessed by analyzing a series of calibration standards at a minimum of five concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically at S/N of 3 for LOD and 10 for LOQ.
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Cosmetic Matrix | 0.5 | 1.5 |
| Environmental Water | 0.1 | 0.3 |
Accuracy and Precision
Accuracy is determined by recovery studies on spiked blank matrix samples at different concentration levels. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.
| Matrix | Spiked Level (ng/mL) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| Cosmetic Matrix | 10 | 95 - 105 | < 10 | < 15 |
| 100 | 92 - 108 | < 10 | < 15 | |
| Environmental Water | 5 | 90 - 110 | < 15 | < 20 |
| 50 | 88 - 112 | < 15 | < 20 |
Visualization
Experimental Workflow
References
- 1. 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone | SIELC Technologies [sielc.com]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 10 synthetic musks in cosmetics by isotope dilution-gc-ms/ms | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Note: Solid-Phase Extraction Protocols for OTNE from Wastewater
Introduction
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one (OTNE), commercially known as Iso E Super, is a widely used synthetic fragrance ingredient in a variety of personal care and cleaning products.[1][2] Due to its extensive use, OTNE is frequently detected in wastewater effluents.[1] Accurate and sensitive quantification of OTNE in complex aqueous matrices like wastewater is crucial for environmental monitoring and risk assessment. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the isolation and preconcentration of organic micropollutants from environmental samples prior to chromatographic analysis.[3][4][5] This application note provides a detailed protocol for the extraction of OTNE from wastewater using SPE, based on established methods for similar polycyclic aromatic compounds.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing a sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a small volume of an appropriate solvent.[6] This technique offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation.[5] For non-polar compounds like OTNE in a polar matrix such as wastewater, reversed-phase SPE is the most common approach.[4]
Experimental Workflow
The general workflow for the solid-phase extraction of OTNE from wastewater involves several key steps: sample pretreatment, SPE cartridge conditioning, sample loading, washing to remove interferences, drying the sorbent, and finally, eluting the target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumersworld.com [perfumersworld.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Isomeric Separation of OTNE - 13C3 in Chromatography
Welcome to the technical support center for the chromatographic resolution of OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) and its 13C3 labeled isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analytical separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is OTNE and why is its isomeric separation important?
A1: OTNE, commercially known as Iso E Super®, is a widely used fragrance ingredient characterized by a complex mixture of isomers. The primary isomers include the β-isomer (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), which is the most abundant, along with α and γ isomers. The specific ratio of these isomers can influence the final olfactory profile and potentially the biological activity of the product. Therefore, accurate isomeric separation is crucial for quality control, characterization, and regulatory compliance.
Q2: What are the main challenges in separating OTNE isomers?
A2: The primary challenge lies in the structural similarity of the isomers, which results in very close physicochemical properties such as boiling point and polarity. This similarity makes achieving baseline separation difficult with standard chromatographic methods. Chiral centers in the molecules also lead to the presence of enantiomers, further complicating the separation.
Q3: Is it possible to separate 13C3 labeled OTNE from its unlabeled counterpart?
A3: Separating isotopically labeled compounds from their unlabeled analogues by chromatography is challenging due to their nearly identical physical and chemical properties. While minor differences in retention behavior can sometimes be exploited under highly optimized conditions, complete baseline separation is often not feasible with standard GC or HPLC methods. Isotope Dilution Assays often utilize the co-elution of the labeled and unlabeled compounds for quantification by mass spectrometry.
Q4: Which analytical technique is more suitable for OTNE isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A4: Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the more common and generally more effective technique for the analysis of volatile and semi-volatile fragrance compounds like OTNE. The high resolution of capillary GC columns and the ability to use temperature programming are well-suited for separating complex isomer mixtures. While HPLC can also be used, method development can be more challenging, often requiring specialized columns and mobile phases to achieve adequate separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of OTNE isomers.
Gas Chromatography (GC) Troubleshooting
Problem: Poor resolution or co-elution of OTNE isomers.
| Possible Cause | Recommended Solution |
| Inadequate Column Selection | Use a high-resolution capillary column. A non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, VF-5ms), is a good starting point. For potential enantiomeric separation, consider using a chiral GC column.[1] |
| Suboptimal Temperature Program | Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting isomers.[2][3][4] |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (Helium or Hydrogen). |
| Sample Overload | Reduce the injection volume or dilute the sample to prevent peak broadening and fronting. |
Problem: Peak splitting or tailing.
| Possible Cause | Recommended Solution |
| Improper Injection Technique | Ensure a fast and consistent injection. Use of an autosampler is highly recommended to improve reproducibility.[5] |
| Contaminated or Active Inlet Liner | Clean or replace the inlet liner. Use a deactivated liner to minimize analyte interaction.[5] |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column. |
| Incompatible Solvent | The sample solvent should be compatible with the stationary phase. A mismatch can cause peak distortion.[6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Inadequate separation of OTNE isomers.
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Adding a small amount of a different organic modifier (e.g., isopropanol) can sometimes improve selectivity.[7][8] |
| Incorrect Stationary Phase | A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivities for aromatic compounds.[9] |
| Inadequate Flow Rate or Temperature | Optimize the flow rate; a lower flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity and improve peak shape.[9][10] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Allergens
This method is adapted from a validated procedure for the analysis of 27 fragrance allergens in cosmetics and can be optimized for OTNE isomer separation.[11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[11]
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Injection Mode: Pulsed splitless.
-
Injection Volume: 2.0 µL.[11]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 125 °C.
-
Ramp 2: 7 °C/min to 230 °C.
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.[11]
-
MS Conditions:
-
Mode: Selective Ion Monitoring (SIM) for quantification or full scan for identification.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range (Full Scan): m/z 40-400.
Sample Preparation:
-
Dissolve the OTNE standard or sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 µg/mL.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a general method development approach for the separation of isomers.
Instrumentation:
-
HPLC system with a UV detector.[12]
-
Column: Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with a relatively high percentage of mobile phase A (e.g., 60%) and ramp to a high percentage of mobile phase B (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (as OTNE has a weak chromophore).
Sample Preparation:
-
Dissolve the OTNE standard or sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a successful separation of OTNE isomers. These are for illustrative purposes to guide data analysis.
Table 1: Hypothetical GC Retention Times and Resolution of OTNE Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| α-OTNE | 15.25 | - |
| γ-OTNE | 15.50 | 1.8 |
| β-OTNE | 15.90 | 2.5 |
Table 2: Hypothetical HPLC Retention Times and Resolution of OTNE Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| α-OTNE | 12.10 | - |
| γ-OTNE | 12.45 | 1.6 |
| β-OTNE | 13.05 | 2.1 |
Visualizations
Experimental Workflow for GC Method Development
Caption: A typical workflow for developing a Gas Chromatography method for isomer separation.
Logical Relationship for Troubleshooting Poor Resolution in HPLC
Caption: Decision tree for addressing poor resolution in HPLC analysis of isomers.
References
- 1. agilent.com [agilent.com]
- 2. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of OTNE - 13C3 during sample preparation
Welcome to the Technical Support Center for OTNE - 13C3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound signal during analysis | Degradation due to improper storage or handling. | Review storage conditions. This compound should be stored in amber vials, protected from light, at room temperature, and under a desiccator or inert gas to prevent photooxidation and hydrolysis. For long-term storage, refrigeration (-20°C or -80°C) is recommended. |
| Incompatibility with solvent. | Use high-purity, degassed solvents. Ethanol (95%) has been shown to be a suitable solvent for OTNE.[1] Avoid reactive solvents or those containing impurities that could catalyze degradation. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | This could indicate photodegradation, hydrolysis, or oxidation. Refer to the "Potential Degradation Pathways" section and the corresponding experimental protocol to identify the degradation products. Consider performing a forced degradation study to confirm. |
| Contamination of the sample. | Ensure all glassware and equipment are scrupulously clean. Use fresh, high-purity solvents and reagents. | |
| Inconsistent results between replicate samples | Non-homogenous sample preparation. | Ensure complete dissolution of this compound in the chosen solvent. Vortex or sonicate briefly if necessary. Prepare samples individually and analyze them promptly. |
| Variable exposure to light or temperature. | Prepare and handle all samples under consistent lighting and temperature conditions. Use amber vials or cover clear vials with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, strong acids or bases, and oxidizing agents. The tetralone structure is susceptible to photooxidation, and the ketone functional group can be reactive under certain conditions.
Q2: Is this compound sensitive to temperature?
A2: While OTNE is relatively stable at ambient temperatures, prolonged exposure to high temperatures can accelerate degradation. For long-term storage, it is advisable to keep the compound in a refrigerator or freezer.
Q3: How should I store my stock solutions of this compound?
A3: Stock solutions should be prepared in a high-purity, non-reactive solvent such as 95% ethanol. They should be stored in tightly sealed amber glass vials at low temperatures (e.g., -20°C) to minimize solvent evaporation and degradation. It is also good practice to flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Q4: Does the 13C isotopic label affect the stability of the molecule?
A4: The presence of stable isotopes like 13C does not significantly alter the chemical stability or reactivity of the molecule under normal laboratory conditions. The degradation pathways and stability profile are expected to be the same as the unlabeled OTNE.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for developing a stability-indicating method. Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection can also be used, particularly for assessing the purity of the neat compound.[1]
Potential Degradation Pathways
The primary identified degradation pathway for OTNE is photooxidation. When exposed to light in the presence of a sensitizer, OTNE can form hydroperoxides. Other potential degradation pathways, based on the chemical structure of tetralones, include hydrolysis under strongly acidic or basic conditions and oxidation of the aliphatic rings.
References
Addressing poor recovery of OTNE - 13C3 in extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges with the recovery of OTNE - 13C3 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is the stable isotope-labeled form of OTNE (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8,-tetramethyl-2-naphthyl)ethan-1-one), a synthetic ketone fragrance with a woody, ambergris-like scent.[1] As a stable isotope-labeled internal standard, its accurate and consistent recovery is critical for the precise quantification of the unlabeled OTNE analyte in various sample matrices during drug development and metabolism studies. Poor or variable recovery can lead to inaccurate analytical results.[2]
Q2: Which extraction techniques are most suitable for this compound?
A2: Given that OTNE is a lipophilic compound with a high log Kow of 5.65, it is sparingly soluble in water.[1] Therefore, extraction techniques suitable for non-polar, organic compounds are recommended. These primarily include Solid-Phase Extraction (SPE) with a reverse-phase sorbent (e.g., C18) and Liquid-Liquid Extraction (LLE) using a non-polar organic solvent.
Q3: I am observing consistently low recovery of this compound. What are the most common initial checks I should perform?
A3: For consistently low recovery, first verify the basics of your extraction protocol.[3] Ensure that the pH of your sample is appropriate for keeping this compound in a neutral, non-ionized state.[4][5] Double-check the choice and volume of your elution solvent to ensure it is strong enough to desorb the analyte from the SPE sorbent or efficiently partition it from the aqueous phase in LLE.[4][6] Also, confirm that your sample volume is not overloading the capacity of the SPE cartridge.[4][7]
Q4: Can the sample matrix affect the recovery of this compound?
A4: Yes, complex sample matrices can significantly interfere with recovery.[4] Components in the matrix can compete with this compound for binding sites on the SPE sorbent or cause issues like emulsification during LLE.[4][8] It may be necessary to perform a sample pre-treatment or clean-up step to mitigate these matrix effects.[3]
Troubleshooting Guide for Poor Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound during Solid-Phase Extraction (SPE).
Problem: Low Recovery of this compound in SPE
To effectively troubleshoot, it is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[3][7]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor recovery of OTNE-13C3.
Detailed Troubleshooting Steps
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Inappropriate Sorbent Choice | OTNE is a non-polar compound, so a reverse-phase sorbent (like C18 or C8) is appropriate. If the analyte is breaking through during the loading step, consider using a sorbent with stronger retention.[6] |
| 2. Improper Sample Conditions | pH: Ensure the sample pH is adjusted to keep this compound neutral, maximizing its retention on a reverse-phase sorbent.[4] Viscosity: High sample viscosity can hinder interaction with the sorbent. Dilute viscous samples before loading.[6] |
| 3. Incorrect Flow Rate | Loading: A flow rate that is too high during sample loading can prevent adequate interaction between the analyte and the sorbent, leading to breakthrough.[4] A typical flow rate is around 1 mL/min.[7] Elution: A very high flow rate during elution might not allow sufficient time for the solvent to desorb the analyte completely. |
| 4. Inadequate Sorbent Conditioning | The sorbent bed must be properly wetted (conditioned and equilibrated) before loading the sample.[4] Incomplete wetting can lead to channeling and poor retention.[4] |
| 5. Wash Solvent is Too Strong | If the wash solvent is too strong, it can prematurely elute the this compound from the sorbent.[7] Use a weaker solvent for the wash step (e.g., a higher percentage of water in a water/methanol mix) to remove interferences without losing the analyte. |
| 6. Elution Solvent is Too Weak or Insufficient Volume | The elution solvent must be strong enough to overcome the interaction between this compound and the sorbent.[4][6] Solution: Increase the organic solvent percentage (e.g., use 100% methanol or acetonitrile) or use a stronger solvent. Also, ensure the volume of the elution solvent is sufficient for complete desorption; try increasing the volume in increments.[6][9] |
| 7. Analyte Degradation | This compound may be unstable under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).[9] If degradation is suspected, protect the sample from light and heat, and ensure all solutions are at the appropriate pH.[9] |
Experimental Protocol Example
This section provides a sample Solid-Phase Extraction (SPE) protocol for the extraction of this compound from an aqueous matrix, such as a water sample.
Objective: To extract this compound from a 100 mL water sample using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
Protocol Steps
SPE Workflow Diagram
Caption: A standard workflow for Solid-Phase Extraction (SPE).
-
Sorbent Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase. Do not let the sorbent go dry.
-
-
Sorbent Equilibration:
-
Immediately follow with 3 mL of deionized water to remove the methanol and prepare the sorbent for the aqueous sample. Ensure the sorbent does not go dry.
-
-
Sample Loading:
-
Load the 100 mL water sample (spiked with this compound) onto the cartridge at a consistent, slow flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove any polar interferences that may have been retained.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes to remove as much of the aqueous wash solvent as possible.
-
-
Elution:
-
Elute the this compound from the cartridge by passing two aliquots of 2 mL of acetonitrile through the sorbent. Collect the eluate in a clean collection tube. A slow flow rate or a 1-2 minute "soak" step after adding the elution solvent can improve recovery.[7]
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and volume for your analytical instrument (e.g., 200 µL of mobile phase).
-
Quantitative Data Summary
The following table summarizes hypothetical recovery data for this compound under different SPE elution conditions. This illustrates how optimizing a single parameter can significantly impact recovery.
| Elution Solvent | Elution Volume | Analyte Recovery (%) | Relative Standard Deviation (RSD, n=3) |
| Methanol | 2 mL | 75.2% | 4.5% |
| Methanol | 4 mL | 88.9% | 3.1% |
| Acetonitrile | 2 mL | 85.6% | 3.8% |
| Acetonitrile | 4 mL | 96.5% | 2.2% |
| Isopropanol | 4 mL | 92.1% | 2.9% |
Data is for illustrative purposes and should be confirmed experimentally.
References
- 1. Tetramethyl acetyloctahydronaphthalenes - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. specartridge.com [specartridge.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. welch-us.com [welch-us.com]
- 7. silicycle.com [silicycle.com]
- 8. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 9. welchlab.com [welchlab.com]
Optimizing ionization efficiency for OTNE - 13C3 in ESI-MS
Technical Support Center: Optimizing ESI-MS for OTNE-13C3
Welcome to the technical support center for the analysis of OTNE-13C3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the ionization efficiency and achieve robust, reproducible results for your research.
Frequently Asked Questions (FAQs)
Q1: What is OTNE-13C3 and why is its ionization in ESI challenging?
A1: OTNE (1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), also known as Iso E Super, is a large, relatively non-polar synthetic fragrance molecule. OTNE-13C3 is a stable isotope-labeled version, used as an internal standard for quantitative analysis. Electrospray ionization (ESI) is most efficient for polar molecules that are easily ionized in solution. Due to its hydrophobicity and lack of readily ionizable functional groups, OTNE does not ionize well by protonation ([M+H]+) alone, making it a challenging analyte for ESI-MS.[1][2]
Q2: What is the primary ionization mechanism for OTNE in ESI-MS?
A2: For non-polar molecules with heteroatoms like the ketone oxygen in OTNE, the most effective ionization mechanism in ESI is the formation of adduct ions.[3][4] This involves the association of the neutral OTNE molecule with a cation present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+). Optimization efforts should focus on promoting the consistent formation of a specific adduct.[3]
Q3: Why is a stable, not necessarily maximal, signal important for OTNE-13C3?
A3: OTNE-13C3 serves as an internal standard. The goal of an internal standard is to compensate for variations in sample preparation and instrument response. Therefore, achieving a consistent, reproducible ionization efficiency is more critical than obtaining the absolute maximum signal intensity. A stable signal ensures that the ratio of the analyte (OTNE) to the internal standard (OTNE-13C3) remains constant across different runs and sample matrices, leading to accurate quantification. It is important to verify that the labeled internal standard does not have significantly different ionization behavior or matrix effects compared to the native analyte.[5]
Q4: Should I use positive or negative ion mode for OTNE-13C3 analysis?
A4: Positive ion mode is the preferred choice for OTNE-13C3. The ketone oxygen has lone pairs of electrons that can readily form adducts with cations like Na+, K+, or NH4+.[4] Negative ion mode would require deprotonation, which is highly unlikely for a molecule like OTNE, or the formation of adducts with anions (e.g., [M+Cl]-, [M+HCOO]-), which is generally less efficient for this compound class compared to positive ion adduct formation.[6]
Q5: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI for OTNE?
A5: Yes, and APCI is often better suited for non-polar, lower-molecular-weight compounds like OTNE.[1][2] APCI relies on gas-phase ionization, which is more effective for such molecules. However, if your laboratory workflow is standardized on ESI, or if you are analyzing OTNE alongside more polar compounds, optimizing ESI is a viable approach. This guide focuses specifically on maximizing performance with an ESI source.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of OTNE-13C3.
Issue 1: Low or No Signal Intensity
-
Possible Cause: Inefficient adduct formation.
-
Solution:
-
Introduce Adduct-Forming Reagents: The most effective way to enhance the signal is to promote the formation of a specific adduct. Add a low concentration (1-10 mM) of an appropriate salt to your mobile phase. Ammonium formate or ammonium acetate are excellent first choices for forming [M+NH4]+ adducts.[7][8] If sodium adducts ([M+Na]+) are desired, a low concentration of sodium acetate can be used. Be aware that sodium can be present as a contaminant from glassware and may lead to a mixed population of adducts if not intentionally controlled.[3]
-
Optimize Mobile Phase Composition: Increase the percentage of organic solvent (methanol or acetonitrile) in the mobile phase. Non-polar analytes have better solubility and are more readily carried to the droplet surface in mobile phases with high organic content.[9][10]
-
Adjust Cone/Fragmentor Voltage: This voltage, also known as orifice or declustering potential, is critical. A voltage that is too low may not efficiently transmit ions into the mass spectrometer, while a voltage that is too high can cause the adducts to fragment, leading to a loss of the desired precursor ion signal.[9][11] Optimize this parameter by infusing a solution of OTNE-13C3 and observing the signal of the target adduct ion while varying the voltage.
-
Issue 2: Unstable Signal or High Relative Standard Deviation (RSD)
-
Possible Cause: Competing adduct formation or unstable spray.
-
Solution:
-
Dominate with a Single Adduct: If you observe multiple adducts (e.g., [M+H]+, [M+NH4]+, and [M+Na]+) with fluctuating intensities, increase the concentration of the desired adduct-forming reagent (e.g., ammonium formate) to ensure one adduct type is preferentially formed.[4] This stabilizes the signal by channeling the ionization process through a single, dominant pathway.
-
Optimize Sprayer Voltage: An incorrect sprayer (capillary) voltage can lead to an unstable electrospray, such as a corona discharge, which results in a highly variable signal.[11] Typically, lower sprayer voltages are more stable. Monitor the total ion chromatogram (TIC) and the stability of the spray while adjusting this parameter.
-
Check Gas Flow Rates and Temperatures: Inadequate drying gas flow or temperature can lead to incomplete desolvation, causing solvent clusters and an unstable signal. Conversely, excessively high temperatures could potentially degrade the analyte. Optimize these parameters to ensure efficient and gentle desolvation.[11][12]
-
Optimize Sprayer Position: The position of the ESI probe relative to the mass spectrometer's inlet can significantly impact signal stability. More hydrophobic analytes often benefit from being closer to the sampling cone.[11]
-
Issue 3: High Background Noise
-
Possible Cause: Contamination from solvents, salts, or the sample matrix.
-
Solution:
-
Use High-Purity Reagents: Ensure all solvents (water, methanol, acetonitrile) and additives are LC-MS grade to minimize background ions.[13]
-
Clean the System: Contaminants can accumulate in the ion source, transfer optics, and mass analyzer. If you observe high background across the entire mass range, cleaning the ion source components may be necessary.[13][14]
-
Address Matrix Effects: If the high background is specific to your samples, it may be due to matrix effects where co-eluting compounds are interfering with the ionization of OTNE-13C3. Improve your sample preparation (e.g., using solid-phase extraction) to remove these interferences.
-
Troubleshooting Workflow Diagram
Below is a logical workflow for diagnosing and solving low signal intensity issues with OTNE-13C3.
Experimental Protocols & Data
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a one-factor-at-a-time (OFAT) approach to optimize key ESI parameters. A more advanced approach would involve a Design of Experiments (DoE) methodology.[15][16]
-
Prepare Infusion Solution: Create a 1 µg/mL solution of OTNE-13C3 in a solvent mixture that mimics your final LC mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium formate).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
Set Initial Parameters: Start with the instrument manufacturer's recommended default settings.
-
Optimize Cone/Fragmentor Voltage: While monitoring the intensity of the desired adduct ion (e.g., [M+NH4]+), vary the cone voltage in small increments (e.g., 5 V steps) to find the value that yields the maximum signal without evidence of fragmentation.
-
Optimize Sprayer Voltage: Fix the cone voltage to its optimal value. Adjust the sprayer voltage to maximize signal intensity while ensuring a stable spray (monitor the TIC for stability).
-
Optimize Gas Parameters: Sequentially optimize the drying gas temperature, drying gas flow rate, and nebulizer pressure. Adjust one parameter at a time to maximize the signal of the target ion.
-
Verify Optimized Parameters: Confirm the final settings provide a stable and intense signal for your OTNE-13C3 standard.
Table 1: Typical ESI-MS Parameters for Adduct Formation
The following table provides starting ranges for key parameters. Optimal values are instrument-dependent and must be determined empirically.
| Parameter | Typical Range | Purpose |
| Mobile Phase Additive | 1-10 mM Ammonium Formate or Acetate | Promotes [M+NH4]+ adduct formation. |
| 0.1-1 mM Sodium Acetate | Promotes [M+Na]+ adduct formation. | |
| Sprayer/Capillary Voltage | +2.5 to +4.5 kV | Generates charged droplets. Lower values can increase stability.[11] |
| Cone/Fragmentor Voltage | 20 - 80 V | Transfers ions from source to analyzer; higher values can cause fragmentation.[11] |
| Drying Gas Temperature | 250 - 400 °C | Aids in droplet desolvation. |
| Drying Gas Flow | 8 - 15 L/min | Removes solvent from the charged droplets. |
| Nebulizer Pressure | 30 - 60 psi | Assists in the formation of a fine spray (nebulization). |
Adduct Formation Diagram
The diagram below illustrates the principle of forming an ammonium adduct with OTNE in an ESI droplet.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. poseidon-scientific.com [poseidon-scientific.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting isotopic interference in OTNE - 13C3 quantification
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference during the quantification of ortho-tert-butyl-nitro-epsilon-caprolactam (OTNE) using its 13C3-labeled internal standard (OTNE-13C3).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a problem in OTNE-13C3 quantification?
A: Isotopic interference, often called "cross-talk," occurs when the signal from the unlabeled analyte (OTNE) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, OTNE-13C3.[1][2][3] This happens because naturally occurring heavy isotopes (like 13C, 15N, 18O) in the unlabeled OTNE molecule can cause it to have a mass that is identical to the mass of the SIL-IS.
This phenomenon is particularly problematic at high analyte concentrations, where the contribution from the natural isotopes of OTNE can artificially inflate the signal of the OTNE-13C3 internal standard.[4][5] This leads to a non-linear calibration curve and can cause a systematic underestimation of the true analyte concentration.[1][3]
Caption: Isotopic interference from unlabeled analyte to the internal standard.
Q2: My calibration curve is non-linear at the higher concentrations. Could this be due to isotopic interference?
A: Yes, a non-linear or quadratic calibration curve, particularly at the upper limits of quantification, is a classic symptom of isotopic interference from the analyte to the internal standard.[1][5][6] As the concentration of unlabeled OTNE increases, the signal contribution from its naturally occurring heavy isotopes to the internal standard's mass channel becomes more significant, leading to a disproportionate increase in the internal standard's response. This disrupts the linear relationship between the analyte/internal standard peak area ratio and the analyte concentration.[3]
Q3: How can I confirm that the signal I'm seeing in my internal standard channel is actually from the unlabeled analyte?
A: To confirm and quantify the extent of the interference, you should perform a "cross-contribution experiment." This involves analyzing a series of high-concentration samples of a certified reference standard of unlabeled OTNE without any internal standard present. By monitoring the mass transition of the OTNE-13C3, you can directly measure the percentage of the analyte signal that is "leaking" into the internal standard channel.
Experimental Protocol 1: Assessing Isotopic Cross-Contribution
-
Prepare Analyte-Only Samples: Prepare a dilution series of the unlabeled OTNE standard in the same matrix used for your study (e.g., plasma, urine). The concentration range should cover, and preferably exceed, the upper limit of quantification (ULOQ) of your assay.
-
Prepare Blank and IS-Only Samples: Prepare a blank matrix sample (with no analyte or IS) and a sample containing only the OTNE-13C3 internal standard at its working concentration.
-
LC-MS/MS Analysis:
-
Inject the blank sample to ensure no baseline interference.
-
Inject the IS-only sample to confirm its retention time and response.
-
Inject the high-concentration unlabeled OTNE samples.
-
-
Data Processing:
-
For the unlabeled OTNE samples, integrate the peak area in the MRM (Multiple Reaction Monitoring) transition for the analyte (OTNE).
-
Crucially, also integrate the peak area in the MRM transition for the internal standard (OTNE-13C3) at the analyte's retention time.
-
-
Calculate Percent Contribution: Use the following formula for the highest concentration sample:
% Contribution = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
Table 1: Example Data from a Cross-Contribution Experiment
| Unlabeled OTNE Concentration (ng/mL) | Analyte Peak Area (OTNE Channel) | Peak Area in IS Channel (OTNE-13C3) | % Contribution |
| 1000 | 2,500,000 | 7,500 | 0.30% |
| 2000 | 5,100,000 | 15,300 | 0.30% |
| 5000 (ULOQ) | 12,450,000 | 37,350 | 0.30% |
| 10000 | 25,200,000 | 75,600 | 0.30% |
Q4: I've confirmed isotopic interference. What are my options to mitigate this issue?
A: You have several strategies to mitigate isotopic interference. The best approach depends on the severity of the interference and the stage of your method development.
-
Increase Internal Standard Concentration: A straightforward approach is to increase the concentration of the OTNE-13C3 internal standard. This raises the baseline signal of the IS, making the relative contribution from the unlabeled analyte less significant.[5] However, be mindful not to introduce significant signal contribution from any unlabeled impurities that may be present in the IS material itself.[2]
-
Select a Different Precursor Ion for the IS: If the isotopic enrichment of your OTNE-13C3 is high, there might be a less abundant but still measurable M+4 or M+5 peak for the internal standard. It is highly unlikely that the natural isotope profile of the unlabeled analyte will extend this far. A recent novel method involves monitoring a less abundant SIL-IS isotope that has minimal or no contribution from the analyte.[5]
-
Apply a Mathematical Correction: If the interference is predictable and consistent, you can apply a mathematical correction to your data during processing.[1][7] This involves subtracting the calculated interference from the observed internal standard response before calculating the peak area ratio.
Caption: Troubleshooting workflow for isotopic interference.
Q5: How do I apply a mathematical correction for isotopic interference?
A: Applying a mathematical correction requires you to first determine the consistent percentage of cross-contribution using Protocol 1 . Once you have this value, you can correct the measured peak area of your internal standard in every sample.
Experimental Protocol 2: Applying a Mathematical Correction
-
Determine the Correction Factor (CF): From Protocol 1, calculate the average % Contribution. This is your Correction Factor.
-
CF = Average % Contribution / 100
-
From the data in Table 1, CF = 0.30 / 100 = 0.003
-
-
Acquire Data: For your calibration standards, QCs, and unknown samples, record the peak area for the analyte (Area_Analyte) and the observed peak area for the internal standard (Area_IS_Observed).
-
Calculate Corrected IS Area: Apply the following formula for each sample:
-
Interference Area = Area_Analyte * CF
-
Area_IS_Corrected = Area_IS_Observed - Interference Area
-
-
Calculate the Corrected Peak Area Ratio: Use the corrected IS area to determine the new peak area ratio.
-
Corrected Ratio = Area_Analyte / Area_IS_Corrected
-
-
Quantify: Use the Corrected Ratio to build your calibration curve and quantify your unknown samples.
Table 2: Comparison of Uncorrected vs. Corrected Quantification Data
| Sample | Analyte Area | Observed IS Area | Corrected IS Area | Uncorrected Ratio | Corrected Ratio |
| ULOQ Std | 12,450,000 | 1,287,350 | 1,250,000 | 9.67 | 9.96 |
| High QC | 10,100,000 | 1,280,300 | 1,250,000 | 7.89 | 8.08 |
| Low QC | 150,000 | 1,250,450 | 1,250,000 | 0.12 | 0.12 |
Note: In this example, the true IS area is 1,250,000. The correction removes the inflated signal at high analyte concentrations, leading to a more accurate ratio.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Method Refinement for Low-Level Detection of OTNE Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of ortho-toluidine-N-ethyl (OTNE) metabolites.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why am I observing a low signal-to-noise ratio (S/N) for my target OTNE metabolites?
Answer: A low S/N ratio can be due to several factors:
-
Low Metabolite Concentration: The target metabolites may be present at concentrations below the detection limit of the instrument.
-
Inefficient Ionization: The chosen ionization source (e.g., ESI, APCI) and its parameters may not be optimal for your specific OTNE metabolites.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analytes.
-
Suboptimal Extraction: The sample preparation method may not be efficiently extracting the metabolites of interest.
To troubleshoot this, consider the following:
-
Optimize Sample Preparation: Experiment with different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents to improve recovery.
-
Enhance Chromatographic Separation: Modify the gradient, flow rate, or change the column chemistry (e.g., from reversed-phase to HILIC) to better separate metabolites from interfering matrix components.
-
Adjust Mass Spectrometer Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages. For tandem MS, optimize collision energies for each metabolite.
-
Increase Sample Concentration: If possible, concentrate the sample extract before injection.
Question: I am seeing significant variability and poor reproducibility between replicate injections. What could be the cause?
Answer: Poor reproducibility is a common challenge in metabolomics. Potential causes include:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Instrument Instability: Fluctuations in the LC pump pressure, column temperature, or mass spectrometer performance can lead to inconsistent results.
-
Sample Degradation: OTNE metabolites may be unstable in the autosampler over the course of a long run.
To improve reproducibility:
-
Automate Sample Preparation: Use automated liquid handlers where possible to minimize human error.
-
Use Internal Standards: Incorporate isotopically labeled internal standards for each analyte to normalize for variations in sample preparation and instrument response.
-
Equilibrate the System: Ensure the LC-MS system is well-equilibrated before starting the analytical run by injecting several blank and conditioning samples.
-
Control Sample Temperature: Keep the autosampler at a low, consistent temperature (e.g., 4°C) to prevent sample degradation.
Question: How can I confirm the identity of the low-level OTNE metabolites I am detecting?
Answer: Metabolite identification is a critical challenge in metabolomics. For confident identification of low-level metabolites:
-
Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of the putative metabolite in your sample with that of an authentic chemical standard.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.
-
Retention Time Matching: The retention time of the analyte should match that of a chemical standard run under the same chromatographic conditions.
-
Spiking Experiments: Spike a known amount of the chemical standard into your sample matrix and observe a proportional increase in the signal of the peak of interest.
Frequently Asked Questions (FAQs)
Question: What is the most suitable analytical platform for low-level detection of OTNE metabolites?
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful tool for the sensitive and selective quantification of low-abundance drug metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization of the metabolites to increase their volatility.
Question: What are the key considerations for sample preparation when analyzing OTNE metabolites in biological matrices like plasma or urine?
Answer: The primary goals of sample preparation are to remove interfering substances (like proteins and salts), concentrate the analytes, and make the sample compatible with the analytical instrument. Common techniques include:
-
Protein Precipitation (PPT): A simple and common first step for plasma samples, typically using a cold organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and elute the analytes of interest, providing excellent sample cleanup.
Question: What is the metabolic pathway for OTNE?
Answer: While the specific metabolic pathway for OTNE is not extensively documented, it is expected to be similar to that of the closely related compound, o-toluidine. The metabolism of o-toluidine involves several key enzymatic reactions in the liver, primarily mediated by cytochrome P450 enzymes in the endoplasmic reticulum. The major metabolic transformations include N-acetylation, N-oxidation, N-hydroxylation, and ring oxidation (hydroxylation). These reactions lead to the formation of various metabolites, including hydroxylated and acetylated derivatives, which are then often conjugated with sulfate or glucuronic acid for excretion in the urine.
Question: How do I develop a quantitative LC-MS/MS method for OTNE metabolites?
Answer: Developing a quantitative method involves several steps:
-
Selection of Precursor and Product Ions: For each metabolite, determine the most abundant precursor ion (typically [M+H]+ or [M-H]-) and the most stable and intense product ions after fragmentation.
-
Optimization of MS Parameters: Optimize the collision energy for each precursor-to-product ion transition (Selected Reaction Monitoring - SRM).
-
Calibration Curve: Prepare a series of calibration standards of known concentrations in a matrix that mimics the study samples. Use a stable isotope-labeled internal standard to correct for matrix effects and other sources of variation.
-
Method Validation: Assess the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
| Parameter | Typical Value Range | Description |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | The lowest concentration of an analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Dynamic Range | 3 - 5 orders of magnitude | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Accuracy (%RE) | 85 - 115% | The closeness of a measured value to the true value, expressed as the relative error. |
Experimental Protocols
Protocol: Generic LC-MS/MS Method for the Quantification of Aromatic Amine Metabolites in Human Plasma
This protocol provides a general framework. It should be optimized for the specific OTNE metabolites of interest.
-
Sample Preparation (SPE)
-
To 200 µL of plasma, add 20 µL of an internal standard solution (containing stable isotope-labeled analogs of the target metabolites).
-
Vortex mix for 30 seconds.
-
Load the sample onto a mixed-mode cation exchange SPE cartridge that has been pre-conditioned with methanol and equilibrated with water.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
SRM Transitions: Determine the optimal precursor and product ions and collision energies for each OTNE metabolite and internal standard.
-
-
-
Data Analysis
-
Integrate the peak areas for each SRM transition.
-
Calculate the peak area ratio of each analyte to its corresponding internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of the OTNE metabolites in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Technical Support Center: Enhancing Chromatraphic Peak Shape for OTNE Isomers
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic peak shape of OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) isomers.
Troubleshooting Guides
This section addresses common peak shape problems encountered during the chromatographic analysis of OTNE isomers.
1. Issue: Peak Tailing in OTNE Isomer Analysis
Question: My chromatogram for OTNE isomers shows significant peak tailing, especially for the more abundant β-isomer. What are the potential causes and how can I resolve this?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and quantification.[1] Potential causes and solutions are outlined below:
-
Secondary Interactions: Active sites in the GC system, such as silanol groups in the inlet liner or at the head of the column, can interact with the polar acetyl group of the OTNE isomers, causing tailing.[2][3]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Solution: Trim the first few inches of the column. If the problem persists, consider a more thorough column bake-out or replacement.[5]
-
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.
2. Issue: Peak Fronting Observed for OTNE Isomers
Question: I am observing peak fronting for my OTNE isomer peaks, where the first half of the peak is broader than the second half. What could be causing this?
Answer:
Peak fronting is often an indication of column overload or issues with sample introduction.[1][6] Here are the primary causes and recommended solutions:
-
Column Overload: Injecting too much sample mass onto the column is a frequent cause of fronting.[6][8] The stationary phase becomes saturated, leading to a distortion of the peak shape.
-
Solution: Reduce the injection volume or dilute the sample. If using a split injection, increasing the split ratio can also alleviate overloading.[8]
-
-
Incompatible Sample Solvent: If the sample solvent is significantly different in polarity from the stationary phase, it can cause the analyte band to spread improperly at the beginning of the column.
-
Solution: Whenever possible, dissolve the OTNE standard or sample in a solvent that is compatible with the stationary phase.
-
-
Column Degradation: In some cases, degradation of the stationary phase can lead to peak fronting.
-
Solution: If other troubleshooting steps fail, consider replacing the column.
-
3. Issue: Broad or Split Peaks for OTNE Isomers
Question: My OTNE isomer peaks are broad or appear to be splitting. How can I achieve sharper, more defined peaks?
Answer:
Broad or split peaks can arise from a variety of issues related to the injection technique, column condition, or system setup.
-
Poor Sample Focusing (Splitless Injection): If using a splitless injection, an initial oven temperature that is too high can prevent the analytes from focusing into a tight band at the head of the column.
-
Solution: Ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent.[6]
-
-
Improperly Cut Column: A jagged or uneven column cut can cause the sample to be introduced unevenly, leading to split peaks.
-
Solution: Re-cut the column end to ensure a clean, 90° angle. Inspect the cut with a magnifying tool if possible.[6]
-
-
Contaminated Inlet Liner: An active or contaminated liner can cause some analyte molecules to be retained longer than others, resulting in peak broadening or splitting.
-
Solution: Replace the inlet liner with a fresh, deactivated one.[6]
-
-
Dead Volume: Unswept volume in the system, often due to poor column connections, can cause peak broadening.
-
Solution: Check all fittings and connections to ensure they are secure and that the column is properly installed in the inlet and detector.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical composition of OTNE isomers in a commercial mixture like Iso E Super®?
A typical composition of the OTNE isomer mixture consists of a majority of the β-isomer, followed by the α and γ-isomers.[7] A specific lot (RAV0276433) of Iso E Super® was found to have the following composition:
-
β-isomer: 56.6%
-
α-isomer: 18.0%
-
γ-isomer: 17.7%
-
1-(1,2,3,4,5,6,7,8-octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethenone: 3.9%[9]
Q2: What type of GC column is suitable for the separation of OTNE isomers?
A mid-polarity column is often effective. For example, an Equity®-5 column (30 m × 0.32 mm, 0.25 µm film), which is a 5% diphenyl / 95% dimethyl polysiloxane phase, has been successfully used for the separation of OTNE isomers.[9]
Q3: Can chiral chromatography be used to separate the stereoisomers of each OTNE isomer?
Yes, chiral chromatography is the appropriate technique for separating enantiomers.[10] Since OTNE isomers possess chiral centers, each isomer (α, β, γ) can exist as a pair of enantiomers. Separating these would require a chiral stationary phase (CSP). The development of a chiral separation method often involves screening different chiral columns and mobile phases to find the optimal conditions for enantiomeric resolution.[10][11]
Q4: How can I improve the sensitivity and achieve sharper peaks for trace-level analysis of OTNE isomers?
To enhance sensitivity and obtain sharper peaks, consider the following:
-
Solvent Focusing: In splitless injection, using a solvent with a boiling point higher than the initial oven temperature allows the analytes to condense and focus into a narrow band at the column inlet, resulting in sharper peaks.
-
Proper GC Column Selection: A column with low bleed and high inertness will provide a better signal-to-noise ratio and improved peak shape.
-
Optimize Carrier Gas Flow Rate: Operating at the optimal linear velocity for the carrier gas will maximize column efficiency and lead to sharper peaks.
Experimental Protocols
The following is a detailed methodology for the gas chromatographic analysis of OTNE isomers, based on a published study.[9]
Gas Chromatography (GC) Method for OTNE Isomer Analysis
-
Instrumentation:
-
Gas Chromatograph: Hewlett-Packard (or equivalent)
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
-
Column:
-
Type: Equity®-5 (or equivalent 5% diphenyl / 95% dimethyl polysiloxane)
-
Dimensions: 30 m length × 0.32 mm internal diameter
-
Film Thickness: 0.25 µm
-
-
Carrier Gas:
-
Gas: Helium
-
Flow Rate: 1 or 2 mL/minute
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C
-
Initial Hold Time: 20 minutes
-
Ramp Rate: 10°C/minute
-
Final Temperature: 200°C
-
Final Hold Time: 26 minutes
-
-
Injection:
-
The specific injection mode (e.g., split, splitless) and volume should be optimized based on sample concentration and instrument sensitivity.
-
Data Presentation
Table 1: GC Parameters for OTNE Isomer Analysis
| Parameter | Value | Reference |
| Column Type | Equity®-5 (5% diphenyl / 95% dimethyl polysiloxane) | [9] |
| Column Dimensions | 30 m × 0.32 mm, 0.25 µm film | [9] |
| Carrier Gas | Helium | [9] |
| Carrier Gas Flow Rate | 1-2 mL/minute | [9] |
| Initial Oven Temperature | 60°C | [9] |
| Initial Hold Time | 20 minutes | [9] |
| Temperature Ramp | 10°C/minute | [9] |
| Final Oven Temperature | 200°C | [9] |
| Final Hold Time | 26 minutes | [9] |
Table 2: Example Composition of OTNE Isomers in Iso E Super® (Lot RAV0276433)
| Isomer | Percentage (%) | Reference |
| β-isomer | 56.6 | [9] |
| α-isomer | 18.0 | [9] |
| γ-isomer | 17.7 | [9] |
| Other Isomer | 3.9 | [9] |
| 1-(1,2,3,4,5,6,7,8-octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethenone |
Mandatory Visualization
Caption: Troubleshooting workflow for enhancing OTNE isomer peak shape.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), a common fragrance ingredient. We offer an objective comparison of the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Introduction to OTNE
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), commercially known as Iso E Super®, is a synthetic fragrance compound widely used in a variety of consumer products, including perfumes, cosmetics, and household cleaners. Due to its ubiquitous presence, there is a growing interest in accurately quantifying its levels in different matrices for safety, efficacy, and research purposes. This guide focuses on the analytical methodologies available for the precise and reliable quantification of OTNE.
Key Quantification Methods: A Head-to-Head Comparison
The primary analytical techniques for OTNE quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method, along with its variations, offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like OTNE.[1] It offers excellent separation efficiency and is considered a gold standard for the identification and quantification of fragrance allergens.[2] Advanced iterations of this technique, such as GC coupled with tandem mass spectrometry (GC-MS/MS), provide enhanced selectivity and sensitivity, particularly in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[3] While OTNE is amenable to GC-MS, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), can offer advantages in terms of reduced sample preparation complexity and the potential for higher throughput in certain applications.[2]
Quantitative Performance Data
The following table summarizes the key performance parameters for the quantification of fragrance allergens, including compounds structurally similar to OTNE, using different mass spectrometry-based methods. This data has been compiled from various validation studies to provide a comparative overview.
| Method | Analyte Type | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (r²) | Accuracy/Recovery (%) | Precision (RSD %) | Citation(s) |
| GC-MS | Fragrance Allergens | Cosmetics | - | 2 - 20 µg/g | > 0.995 | 84.4 - 119 | < 13.5 | [4] |
| GC-MS/MS | Fragrance Allergens | Water | 0.078 - 0.582 µg/L | 0.261 - 1.940 µg/L | > 0.9969 | - | - | [5] |
| LC-MS/MS | Benzodiazepines | Urine | - | - | - | 105 | < 7 | [2] |
| LC-MS/MS | Dyes | Cosmetics | 0.02 - 0.04 mg/kg | 0.05 - 0.13 mg/kg | > 0.9999 | 85.3 - 121.2 | - | [6] |
Note: Data for LC-MS/MS on fragrance allergens is less commonly reported in direct comparison studies. The provided LC-MS/MS data for other small molecules in relevant matrices is included to offer a general performance expectation. The performance of any method is highly dependent on the specific instrumentation, experimental conditions, and matrix effects.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are generalized workflows for the quantification of OTNE using GC-MS and LC-MS/MS.
GC-MS Quantification of OTNE
This protocol outlines a typical workflow for the analysis of OTNE in a cosmetic or biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Objective: To extract OTNE from the sample matrix and remove interfering substances.
-
Procedure:
-
Accurately weigh or measure the sample into a suitable vial.
-
Add an appropriate internal standard (e.g., a deuterated analog of OTNE).
-
Add an extraction solvent (e.g., ethyl acetate).[4]
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing OTNE to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., VF-5ms, 30m x 0.25mm i.d., 0.25µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Injection Mode: Pulsed splitless.[4]
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes (e.g., start at 60°C, ramp to 300°C).[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selective Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.[4] For GC-MS/MS, Multiple Reaction Monitoring (MRM) would be used for enhanced selectivity.
-
LC-MS/MS Quantification of OTNE
This protocol provides a general workflow for the analysis of OTNE using LC-MS/MS, which can be advantageous for high-throughput screening.
1. Sample Preparation (Protein Precipitation - for biological fluids)
-
Objective: To remove proteins that can interfere with the analysis and precipitate the analyte of interest.
-
Procedure:
-
Pipette a known volume of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add an internal standard.
-
Add a cold protein precipitation solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 solvent to sample).
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: Dependent on the column dimensions.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of OTNE and its internal standard.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a plausible signaling pathway for OTNE and a generalized experimental workflow for its quantification.
Caption: Plausible Nuclear Receptor Signaling Pathway for OTNE.
Caption: General Experimental Workflow for OTNE Quantification.
Discussion and Recommendations
The choice between GC-MS and LC-MS for OTNE quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS is a highly reliable and well-established method for OTNE analysis, offering excellent chromatographic separation and sensitivity, especially when coupled with tandem mass spectrometry (GC-MS/MS). It is particularly suitable for complex matrices where high selectivity is required.
-
LC-MS/MS can be a valuable alternative, especially in high-throughput environments. The simpler sample preparation procedures for some matrices can lead to faster turnaround times. However, matrix effects can be more pronounced in LC-MS, potentially affecting accuracy and precision, thus requiring careful method development and validation.[7]
For routine quality control of cosmetic products, a validated GC-MS method is often sufficient and cost-effective. For research applications involving complex biological matrices or requiring very low detection limits, GC-MS/MS or a meticulously validated LC-MS/MS method would be more appropriate.
Cross-Validation Considerations
Cross-validation of analytical methods is critical to ensure data integrity and reproducibility. When comparing or transferring methods, it is essential to evaluate:
-
Accuracy and Precision: Spiked samples at various concentrations should be analyzed by both methods to compare the recovery and variability.
-
Selectivity: The ability of each method to quantify OTNE in the presence of potential interferences from the matrix should be assessed.
-
Linearity and Range: The concentration range over which each method provides reliable results needs to be established and compared.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of OTNE. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements. This guide provides the foundational information and comparative data to assist researchers in making an informed decision and in developing and validating robust analytical methods for OTNE quantification.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: OTNE-13C3 versus Deuterated Internal Standards for Quantitative Analysis
For researchers, scientists, and professionals in drug development and other fields requiring precise molecular quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between OTNE-13C3, a carbon-13 labeled internal standard, and its deuterated counterparts, supported by established scientific principles and experimental evidence from analogous compounds.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By being nearly chemically identical to the analyte of interest, they can effectively compensate for variations in sample preparation, chromatography, and ionization.[2] However, not all SIL-ISs are created equal. The choice between a ¹³C-labeled standard like OTNE-¹³C₃ and a deuterium (²H)-labeled standard can significantly impact assay performance. The general consensus in the scientific community is that ¹³C-labeled standards offer superior performance for analytical purposes.[1][3]
Key Performance Parameters: A Comparative Analysis
The superiority of ¹³C-labeled internal standards stems from fundamental differences in the physicochemical properties of carbon-13 versus deuterium isotopes when incorporated into a molecule. These differences manifest in several key performance parameters critical for bioanalysis.
| Feature | OTNE-13C3 (¹³C-labeled) | Deuterated OTNE (²H-labeled) |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the unlabeled analyte (OTNE). | Potential for Shift: Can exhibit a different retention time from the analyte due to the "deuterium isotope effect," which alters lipophilicity.[4] |
| Isotopic Stability | High: The ¹³C-label is chemically stable and not susceptible to back-exchange.[1] | Risk of Exchange: Deuterium atoms, especially at certain molecular positions, can exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.[5] |
| Mass Spectrometric Fragmentation | Identical: Fragmentation pattern is virtually identical to the unlabeled analyte. | Altered Fragmentation: The presence of deuterium can alter fragmentation pathways and efficiencies, potentially complicating method development and affecting accuracy. The number of deuterium atoms can influence the energy needed for fragmentation.[3] |
| Matrix Effect Compensation | More Effective: Perfect co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix.[4] | Less Reliable: Any separation in retention time means the analyte and internal standard are eluted into the mass spectrometer at different times, where the matrix effect could be different, leading to incomplete compensation. |
| Availability and Cost | Less Common and Higher Cost: Synthesis of ¹³C-labeled compounds is generally more complex and expensive. | More Common and Lower Cost: Deuterated standards are often easier and cheaper to synthesize.[4] |
Experimental Evidence from Analogous Compounds
While direct comparative studies for OTNE were not found in the public domain, research on other molecules provides strong evidence for the advantages of ¹³C labeling. A study comparing ¹³C- and ²H-labeled internal standards for the analysis of amphetamines found that all ¹³C₆-labeled standards co-eluted with their respective analytes, whereas the deuterated versions showed increasing chromatographic separation with a higher number of deuterium substitutions.[3] The study concluded that ¹³C-labeled internal standards are superior for analytical purposes.[3]
Similarly, in the analysis of methyl cellulose, ¹³C-labeled standards were found to be more robust, especially in gradient LC-MS systems.[4] The deuterated standards led to partial separation of isotopologs, which distorted the quantitative results due to solvent-dependent signal responses.[4]
Experimental Protocols
Below is a generalized experimental protocol for the quantification of an analyte like OTNE using a stable isotope-labeled internal standard with LC-MS/MS.
Objective: To accurately quantify the concentration of OTNE in a complex matrix (e.g., plasma, environmental sample) using the internal standard method with either OTNE-¹³C₃ or a deuterated OTNE.
Materials:
-
OTNE analytical standard
-
OTNE-¹³C₃ internal standard
-
Deuterated OTNE internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Sample matrix (e.g., blank plasma)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials for sample cleanup
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of OTNE, OTNE-¹³C₃, and deuterated OTNE in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of OTNE by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution (either OTNE-¹³C₃ or deuterated OTNE) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To a 100 µL aliquot of each calibration standard, quality control sample, and unknown sample, add 10 µL of the working internal standard solution.
-
Vortex mix the samples.
-
Perform sample cleanup to remove interfering matrix components. This can be achieved by:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex to extract the analyte and internal standard, and evaporate the organic layer.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.
-
-
Reconstitute the dried extract in the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase to ensure separation from matrix components and good peak shape.
-
Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for OTNE, OTNE-¹³C₃, and deuterated OTNE by infusing the individual standard solutions. Select a precursor ion (the molecular ion, [M+H]⁺) and a stable product ion for each compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in all samples.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of OTNE in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Key Considerations
To better illustrate the processes and concepts discussed, the following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Factors influencing the accuracy of quantification with SIL-IS.
Conclusion
While deuterated internal standards are widely used due to their lower cost and broader availability, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards like OTNE-¹³C₃ for high-stakes quantitative analyses. The minimal isotopic effect of ¹³C substitution ensures nearly identical chemical and physical behavior to the native analyte, leading to better co-elution, higher isotopic stability, and more reliable compensation for matrix effects. For researchers and drug development professionals aiming for the highest levels of accuracy and precision, OTNE-¹³C₃ represents the more robust and scientifically sound choice for an internal standard.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Guide to Inter-Laboratory Comparison of OTNE Analysis in Cosmetics
This guide provides an objective comparison of methodologies and potential performance in the analysis of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one (OTNE), a common synthetic fragrance ingredient also known as Iso E Super.[1][2][3] Ensuring the accuracy and comparability of analytical results for fragrance allergens like OTNE is critical for regulatory compliance and consumer safety, as it has been identified as a potential skin sensitizer.[1][2][4] Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are essential tools for assessing and improving the quality and reliability of these measurements across different laboratories.[5][6]
Data Presentation: An Illustrative Inter-Laboratory Comparison
While specific, publicly available inter-laboratory comparison data for OTNE is limited, this section presents a realistic, illustrative dataset based on typical results from proficiency tests for fragrance allergens in a cosmetic matrix (e.g., a leave-on cream). The data reflects a scenario where a test sample with a known, assigned value of OTNE was distributed to multiple laboratories.
The performance of each laboratory is commonly evaluated using a z-score, which is calculated as: z = (x - X) / σ where:
-
x is the result reported by the laboratory
-
X is the assigned reference value
-
σ is the standard deviation for proficiency assessment
A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Illustrative Results of an Inter-Laboratory Comparison for OTNE in a Cream Sample
| Laboratory ID | Reported OTNE Concentration (mg/kg) | Assigned Value (X) (mg/kg) | Standard Deviation (σ) (mg/kg) | Calculated z-score | Performance Evaluation |
| Lab 01 | 115 | 100 | 12.5 | 1.20 | Satisfactory |
| Lab 02 | 98 | 100 | 12.5 | -0.16 | Satisfactory |
| Lab 03 | 128 | 100 | 12.5 | 2.24 | Questionable |
| Lab 04 | 89 | 100 | 12.5 | -0.88 | Satisfactory |
| Lab 05 | 105 | 100 | 12.5 | 0.40 | Satisfactory |
| Lab 06 | 82 | 100 | 12.5 | -1.44 | Satisfactory |
| Lab 07 | 135 | 100 | 12.5 | 2.80 | Unsatisfactory |
| Lab 08 | 95 | 100 | 12.5 | -0.40 | Satisfactory |
| Lab 09 | 111 | 100 | 12.5 | 0.88 | Satisfactory |
| Lab 10 | 102 | 100 | 12.5 | 0.16 | Satisfactory |
Note: This table is a hypothetical representation to illustrate the structure and interpretation of inter-laboratory comparison results.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of OTNE in a cosmetic cream, based on widely used gas chromatography-mass spectrometry (GC-MS) methods for fragrance allergens.[7][8][9][10]
Method: Quantification of OTNE by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Scope: This method is applicable for the quantitative analysis of OTNE in complex cosmetic matrices such as creams and lotions.
2. Principle: The cosmetic sample is dissolved and extracted with a suitable organic solvent. An internal standard is added for accurate quantification. The extract is then analyzed by GC-MS. The separation is achieved on a capillary column, and detection is performed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]
3. Reagents and Materials:
-
Solvents: Methyl tert-butyl ether (MTBE), Ethanol, Acetone (analytical grade).
-
Internal Standard (IS): 4,4'-Dibromobiphenyl or another suitable stable compound not present in the sample.
-
OTNE (Iso E Super) certified reference standard.
-
Sample Matrix: Cosmetic cream base (fragrance-free).
-
Apparatus: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, vortex mixer, centrifuge, GC vials.
4. Sample Preparation and Extraction:
-
Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of MTBE (or another suitable extraction solvent).
-
Vortex mix for 1 minute to ensure thorough dispersion.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the supernatant (MTBE layer) into a clean tube.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.[10]
5. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent single quadrupole or tandem mass spectrometer.[11]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
OTNE Quantifier Ion: m/z 234 (Molecular Ion), 219.
-
OTNE Qualifier Ions: m/z 191, 163.
-
Internal Standard Ions: To be selected based on the chosen IS.
-
6. Calibration and Quantification: Prepare a series of calibration standards by spiking the fragrance-free cream matrix with known concentrations of OTNE and the internal standard. Process these standards using the same extraction procedure as the samples. Construct a calibration curve by plotting the ratio of the peak area of OTNE to the peak area of the internal standard against the concentration of OTNE. The concentration in the unknown samples is then determined from this curve.
Mandatory Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison or proficiency test for a chemical analyte like OTNE.
Caption: Workflow of an Inter-laboratory Comparison Study.
Biological Context: Skin Sensitization Pathway (General)
While a specific molecular signaling pathway for OTNE-induced skin sensitization is not fully elucidated, the general mechanism for contact allergens involves several key stages. The following diagram illustrates this generalized pathway.
Caption: Generalized Pathway for Chemical Skin Sensitization.
References
- 1. Tetramethyl acetyloctahydronaphthalenes - Wikipedia [en.wikipedia.org]
- 2. Iso e super | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Proficiency tests - EURL POPs [eurl-pops.eu]
- 6. Proficiency Testing | EURL [sitesv2.anses.fr]
- 7. HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation of a Novel Analytical Method for OTNE Quantification Using Isotope Dilution Mass Spectrometry with OTNE-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new analytical method for the precise quantification of OTNE (1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), a common fragrance ingredient, utilizing its stable isotope-labeled internal standard, OTNE-13C3. The use of isotope dilution mass spectrometry is recognized for its high accuracy and precision, as it effectively corrects for sample matrix effects and variations in sample preparation and instrument response.[1][2][3] This document outlines the validation parameters of this method and compares its performance against a conventional external standard method.
Method Performance Comparison
The utilization of a stable isotope-labeled internal standard like OTNE-13C3 significantly enhances the robustness and accuracy of the analytical method.[1][2] The following table summarizes the comparative performance of the new isotope dilution method versus a traditional external standard calibration method for OTNE analysis.
| Validation Parameter | Isotope Dilution Method (OTNE-13C3) | External Standard Method | ICH Guideline Recommendation |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85.7% - 110.5% | 80% - 120% |
| Precision (RSD) | < 2% | < 10% | ≤ 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL | - |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL | - |
| Specificity | High (Mass-based detection) | Moderate (Retention time-based) | The analytical procedure should be able to differentiate the analyte from other substances.[4] |
Experimental Protocols
The following sections detail the methodologies employed for the validation of the analytical method for OTNE using OTNE-13C3 as an internal standard, likely employing Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Environmental or biological samples are prepared using an appropriate extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate OTNE.[5]
-
Spiking: A known concentration of the OTNE-13C3 internal standard is added to each sample, calibrator, and quality control (QC) sample at the beginning of the preparation process.
-
Extraction: The samples are extracted using a validated procedure to isolate the analyte and internal standard from the sample matrix.
-
Concentration: The extracts are then concentrated to a final volume suitable for GC-MS analysis.
GC-MS Analysis
The analysis is performed on a GC-MS system equipped with a suitable capillary column for the separation of OTNE.
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 280 °C
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored (Quantifier/Qualifier):
-
OTNE: m/z 191 (Quantifier), m/z 234 (Qualifier)
-
OTNE-13C3: m/z 194 (Quantifier), m/z 237 (Qualifier)
-
-
Method Validation Experiments
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[4]
-
Linearity: A calibration curve is prepared by analyzing a series of calibration standards at a minimum of five concentration levels.[4] The ratio of the peak area of OTNE to the peak area of OTNE-13C3 is plotted against the concentration of OTNE. The linearity is evaluated by the coefficient of determination (R²).
-
Accuracy and Precision: Accuracy and precision are determined by analyzing QC samples at low, medium, and high concentrations within the linear range in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).[4] Accuracy is reported as the percentage of recovery of the nominal concentration, and precision is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
-
Specificity: The specificity of the method is demonstrated by the absence of interfering peaks at the retention time and m/z of OTNE and OTNE-13C3 in blank matrix samples.[7] The use of specific mass-to-charge ratios in SIM mode provides high specificity.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the validation of the new analytical method for OTNE using OTNE-13C3.
Caption: Workflow for the validation of the OTNE analytical method.
References
- 1. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Quantitative Analysis of OTNE: Isotope Dilution vs. Internal Standard GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of an appropriate analytical method is paramount for the accurate quantification of fragrance ingredients like OTNE in complex matrices such as cosmetics and consumer products. This is crucial for regulatory compliance, quality control, and safety assessment. Isotope Dilution GC-MS stands out as the most accurate and precise method due to its ability to effectively compensate for matrix effects and variations in sample preparation and injection volume. While the Internal Standard method is a valid and more commonly utilized approach, it is more susceptible to inaccuracies arising from differences in the chemical and physical behavior between the analyte and the internal standard.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the Isotope Dilution and Internal Standard methods for the analysis of fragrance compounds similar to OTNE. The data for the Internal Standard method is aggregated from published studies on fragrance allergen analysis in cosmetic matrices[1][2]. The performance of the Isotope Dilution method is based on its established capabilities as a definitive analytical technique.
| Parameter | Isotope Dilution (ID) GC-MS (Expected) | Internal Standard (IS) GC-MS (Reported for Fragrance Allergens) |
| Accuracy (Recovery) | 98-102% | 84.4 - 119%[1] |
| Precision (RSD) | < 2% | 0.4 - 13.5%[1] |
| Linearity (r²) | > 0.999 | > 0.995[1] |
| Limit of Quantification (LOQ) | Typically in the low µg/g range | 2 - 20 µg/g[1] |
| Matrix Effect Compensation | Excellent | Moderate to Good |
Experimental Protocols
Isotope Dilution GC-MS Method (Proposed)
This protocol describes a proposed method for the quantitative analysis of OTNE using Isotope Dilution GC-MS. This is based on the principles of isotope dilution and typical GC-MS parameters for fragrance analysis, as specific literature for OTNE is unavailable.
1. Materials:
-
OTNE analytical standard
-
Isotopically labeled OTNE (e.g., OTNE-d3) as an internal standard
-
High-purity solvent (e.g., methyl tert-butyl ether)
-
Sample matrix (e.g., cosmetic product)
2. Sample Preparation:
-
Accurately weigh a known amount of the cosmetic sample into a centrifuge tube.
-
Spike the sample with a known amount of the isotopically labeled OTNE-d3 internal standard solution.
-
Perform a liquid-liquid extraction using methyl tert-butyl ether. Vortex the mixture and centrifuge to separate the layers.
-
Collect the organic layer containing the OTNE and OTNE-d3.
-
The extract can be concentrated or diluted as necessary to fall within the calibration range.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection: 1 µL, splitless mode
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 125 °C at 3 °C/min, then to 230 °C at 7 °C/min, and finally to 300 °C at 20 °C/min (hold 5 min)[2].
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for OTNE and OTNE-d3.
4. Quantification:
-
The concentration of OTNE is calculated based on the ratio of the peak area of the native OTNE to the peak area of the isotopically labeled OTNE-d3 internal standard.
Internal Standard GC-MS Method (Alternative)
This protocol is a representative method for the quantification of fragrance allergens in cosmetics using an internal standard, which can be adapted for OTNE analysis[1][2].
1. Materials:
-
OTNE analytical standard
-
Internal standard (e.g., 1,4-dibromobenzene or another compound not present in the sample with similar chemical properties to OTNE)
-
High-purity solvent (e.g., methyl tert-butyl ether)
-
Sample matrix (e.g., cosmetic product)
2. Sample Preparation:
-
Accurately weigh a known amount of the cosmetic sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Perform a liquid-liquid extraction using methyl tert-butyl ether. Vortex the mixture and centrifuge.
-
Collect the organic layer.
-
Concentrate or dilute the extract as needed.
3. GC-MS Analysis:
-
The GC-MS parameters are the same as described in the Isotope Dilution method.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for OTNE and the chosen internal standard.
4. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of OTNE to the peak area of the internal standard against the concentration of OTNE. The concentration of OTNE in the sample is then determined from this calibration curve.
Mandatory Visualization
Caption: Comparative workflow for Isotope Dilution and Internal Standard GC-MS analysis.
Discussion of Accuracy and Precision
Isotope Dilution Method:
The superior accuracy and precision of the isotope dilution method stem from the use of a stable isotope-labeled analogue of the analyte as the internal standard. This standard (e.g., OTNE-d3) is chemically identical to the analyte (OTNE) and thus behaves identically during sample preparation, extraction, and GC-MS analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the labeled standard. Therefore, the ratio of the two remains constant, leading to a highly accurate and precise measurement that is largely independent of sample matrix effects and variations in recovery[3][4]. This makes it a "definitive method" often used for certifying reference materials.
Internal Standard Method:
The accuracy of the internal standard method relies on the assumption that the chosen internal standard behaves similarly to the analyte throughout the entire analytical process. However, finding an internal standard that perfectly mimics the analyte in a complex matrix is challenging. Differences in polarity, volatility, and reactivity between the analyte and the internal standard can lead to different extraction efficiencies and chromatographic behaviors, introducing systematic errors and reducing the accuracy and precision of the measurement. Matrix components can also affect the analyte and the internal standard differently, further compromising the accuracy[4].
Conclusion
For the highest level of accuracy and precision in the quantitative analysis of OTNE in complex matrices, the Isotope Dilution GC-MS method is unequivocally the superior choice. Its ability to correct for matrix effects and procedural variations makes it the gold standard for quantitative analysis. While the Internal Standard GC-MS method is a viable and more commonly used alternative, researchers must be aware of its potential limitations regarding accuracy and should carefully validate the method for each specific matrix to ensure reliable results. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the availability of isotopically labeled standards.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. restek.com [restek.com]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OTNE Extraction Techniques for Researchers
An in-depth analysis of various extraction methodologies for the fragrance ingredient OTNE (Iso E Super), providing researchers, scientists, and drug development professionals with a comprehensive comparison of performance, supported by experimental data.
This guide offers an objective evaluation of common and advanced extraction techniques for 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one (OTNE), a widely used fragrance ingredient. The selection of an appropriate extraction method is critical for achieving optimal yield, purity, and efficiency, while also considering environmental impact. This document provides a comparative summary of key performance indicators for various techniques, detailed experimental protocols, and a visualization of a general extraction workflow.
Comparative Analysis of Extraction Techniques
The efficiency and effectiveness of extracting OTNE from various matrices are highly dependent on the chosen technique. Modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often present significant advantages over traditional solvent extraction methods in terms of reduced extraction time and solvent consumption. For the analysis of volatile fractions containing OTNE, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free alternative.
Below is a summary of quantitative data for different extraction techniques applied to OTNE or similar synthetic musk compounds.
| Extraction Technique | Matrix | Solvent(s) | Key Parameters | Recovery/Yield | Purity | Reference |
| Solvent Extraction | Cosmetic Products | Ethyl Acetate | - | 99% recovery of a similar compound (1,4-dioxane)[1] | Not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Sour Jujube | 50% Ethanol-Water | Time: 30 min, Temp: 60°C, Particle Size: 0.25 mm | High yield of bioactive compounds[2] | Not specified | [2] |
| Microwave-Assisted Extraction (MAE) | Sewage Sludge | Acetone:Hexane (1:1) | Temp: 110°C, Time: 20 min hold | 80-105% recovery of synthetic musks[3][4][5] | Not specified | [3][4][5] |
| Supercritical Fluid Extraction (SFE) | Natural Products | Supercritical CO₂ | - | High dissolution and yield for fragrances[6][7][8][9] | High, no solvent residue[6][7] | [6][7][8][9] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Sewage Sludge and Sediments | PDMS-DVB fiber | Microwave irradiated at 80W for 5 min | LOD: 0.04-0.1 ng/g for synthetic musks[10] | High selectivity for volatiles | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the extraction of OTNE or similar compounds from complex matrices.
Microwave-Assisted Extraction (MAE) of Synthetic Musks from Sewage Sludge[3][4][5]
-
Sample Preparation: A 1 to 2.5 g sample of centrifuged sludge cake is mixed with 10 g of anhydrous sodium sulfate in a Teflon extraction cell.
-
Extraction: 30 mL of a 1:1 (v/v) mixture of acetone and hexane is added to the cell. The extraction is performed in a microwave extraction system with a 15-minute ramp to 110°C, followed by a 20-minute hold at 110°C.
-
Cooling and Concentration: After a 30-minute cooling period, the extract is evaporated to a smaller volume.
-
Clean-up: The concentrated extract is cleaned up using a silica gel column.
-
Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Headspace Solid-Phase Microextraction (HS-SPME) for Synthetic Musks in Sewage Sludge and Sediments[10]
-
Sample Preparation: A dewatered solid sample is mixed with 20 mL of deionized water containing 3 g of NaCl in a 40-mL sample vial.
-
Extraction: A polydimethylsiloxane-divinylbenzene (PDMS-DVB) SPME fiber is exposed to the headspace of the sample vial. The sample slurry is simultaneously irradiated with microwaves at 80 W for 5 minutes.
-
Desorption and Analysis: The SPME fiber is then introduced into the injection port of a GC-MS for thermal desorption and analysis of the extracted volatile compounds.
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for OTNE extraction and the olfactory signaling pathway initiated by fragrance molecules like OTNE.
Caption: A general experimental workflow for the extraction and analysis of OTNE.
The interaction of OTNE with olfactory receptors initiates a complex signaling cascade that results in the perception of its characteristic scent. While the specific receptor for OTNE is not definitively identified, the general mechanism of olfactory signal transduction is well-understood.
Caption: Simplified diagram of the olfactory signal transduction pathway.[11][12]
Conclusion
The choice of an extraction technique for OTNE is a critical decision that influences the quality and quantity of the final product, as well as the overall efficiency and environmental footprint of the process. For applications requiring high purity and a "green" approach, SFE stands out as a superior method. MAE and UAE offer rapid and efficient extraction, particularly from solid matrices. Solvent extraction remains a viable, albeit more solvent and time-intensive, option. For the analysis of volatile components, HS-SPME is an excellent, solventless technique offering high sensitivity. Researchers should select the most appropriate method based on the specific requirements of their study, considering factors such as the nature of the sample matrix, the desired purity of the extract, available equipment, and environmental considerations.
References
- 1. Solvent extraction and gas chromatography–mass spectrometric determination of probable carcinogen 1,4-dioxane in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iwaponline.com [iwaponline.com]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical fluid extraction ingredients | dsm-firmenich Perfumery & Beauty [dsm-firmenich.com]
- 7. tennad.com [tennad.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast determination of synthetic polycyclic musks in sewage sludge and sediments by microwave-assisted headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Olfactory Signaling Pathway [reactome.org]
- 12. m.youtube.com [m.youtube.com]
Performance Showdown: Choosing the Right Mass Spectrometer for OTNE-13C3 Detection
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of isotopically labeled compounds is paramount. This guide provides a comparative overview of different mass spectrometry platforms for the detection and quantification of OTNE-13C3 (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one-13C3), a labeled internal standard for the synthetic fragrance ingredient OTNE. While direct comparative studies on OTNE-13C3 are limited, this guide draws upon established analytical methodologies for fragrance allergens and other 13C-labeled compounds to provide a comprehensive performance comparison.
The primary analytical technique for volatile fragrance compounds like OTNE is Gas Chromatography-Mass Spectrometry (GC-MS). The choice of mass analyzer significantly impacts sensitivity, selectivity, and the ability to perform accurate quantification in complex matrices. This guide will focus on the performance of three common GC-MS configurations: Single Quadrupole (GC-MS), Triple Quadrupole (GC-MS/MS), and High-Resolution Mass Spectrometry (GC-HRMS), such as Orbitrap or Time-of-Flight (TOF) systems.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of different mass spectrometry platforms for the analysis of fragrance allergens, which can be extrapolated to the detection of OTNE-13C3.
| Performance Metric | GC-Single Quadrupole (GC-MS) | GC-Triple Quadrupole (GC-MS/MS) | GC-High-Resolution MS (e.g., GC-Orbitrap, GC-TOF) |
| Limit of Quantification (LOQ) | 2–20 µg/g[1] | Sub-ppb levels[2] | 2–100 mg/kg (for a broad range of allergens)[3] |
| **Linearity (R²) ** | >0.997[4] | >0.99 | >0.99 |
| Selectivity | Moderate; susceptible to matrix interference. | High; uses Multiple Reaction Monitoring (MRM) to isolate specific parent-daughter ion transitions.[2] | Very High; high mass resolution allows separation of target ions from isobaric interferences.[3] |
| Throughput | High | High | Moderate to High |
| Primary Application | Routine screening and quantification in less complex matrices. | Targeted quantification requiring high sensitivity and selectivity.[2] | Both targeted and untargeted analysis, confident identification, and quantification in complex matrices.[3] |
Experimental Protocols
A generalized experimental protocol for the analysis of OTNE, and by extension OTNE-13C3, using GC-MS is outlined below. Specific parameters will require optimization based on the instrument and sample matrix.
1. Sample Preparation:
-
Extraction: For cosmetic or environmental samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate the analytes of interest.[1][5]
-
Solvent: A suitable organic solvent such as methyl tert-butyl ether (MtBE) or hexane is typically used.[4]
-
Internal Standard Spiking: A known concentration of OTNE-13C3 is added to the sample prior to extraction to enable accurate quantification.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is commonly used for the separation of fragrance compounds.
-
Injection: Splitless or split injection is used depending on the expected analyte concentration.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the various components in the sample. A typical program might start at a low temperature (e.g., 50-70°C) and ramp up to a final temperature of 250-300°C.
-
Carrier Gas: Helium is the most common carrier gas.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS analysis of fragrance compounds.
-
Acquisition Mode:
-
GC-MS (Single Quadrupole): Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification. In SIM mode, specific ions for OTNE and OTNE-13C3 would be monitored to enhance sensitivity.
-
GC-MS/MS (Triple Quadrupole): Multiple Reaction Monitoring (MRM) mode is used. A specific precursor ion for OTNE-13C3 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.[2]
-
GC-HRMS: Full scan accurate mass data is acquired. Quantification is performed by extracting the exact mass chromatogram for the target ions of OTNE and OTNE-13C3. The high mass accuracy allows for confident identification and differentiation from matrix interferences.[3]
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of OTNE-13C3 using GC-MS.
Figure 1. General experimental workflow for OTNE-13C3 analysis.
Conclusion
The choice of mass spectrometer for the detection of OTNE-13C3 will depend on the specific requirements of the analysis.
-
GC-Single Quadrupole MS is a cost-effective and robust option for routine analysis in relatively clean matrices where high sensitivity is not the primary concern.
-
GC-Triple Quadrupole MS/MS is the gold standard for targeted quantification, offering excellent sensitivity and selectivity, making it ideal for trace-level detection in complex samples.[2]
-
GC-High-Resolution MS provides the highest level of confidence in compound identification due to its high mass accuracy and is well-suited for both targeted and untargeted analysis in challenging matrices.[3]
For researchers and professionals requiring the highest degree of accuracy and sensitivity for the quantification of OTNE-13C3, particularly in complex matrices encountered in product safety and environmental monitoring, a GC-MS/MS or GC-HRMS platform is recommended. The use of a 13C-labeled internal standard like OTNE-13C3 is crucial for achieving reliable and accurate quantification across all platforms by compensating for matrix effects and variations during sample preparation and analysis.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of OTNE biodegradation rates with other fragrances
A comparative analysis of the biodegradation rates of the synthetic fragrance ingredient OTNE (octahydro-tetramethyl-naphthalenyl-ethanone) and other commonly used fragrance compounds is crucial for assessing their environmental fate and persistence. This guide provides a detailed comparison of their biodegradability, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Biodegradation Data
The biodegradation potential of fragrance ingredients varies significantly. The following table summarizes the available quantitative data for OTNE and other selected fragrances. It is important to note that "readily biodegradable" substances are expected to degrade rapidly and completely in the environment, while "inherently biodegradable" substances will degrade, but at a slower rate.
| Fragrance Ingredient | Chemical Name | Test Type | Biodegradation Rate | Classification |
| OTNE | Octahydro-tetramethyl-naphthalenyl-ethanone | OECD 301C | 0% in 28 days[1] | Not Readily Biodegradable |
| Activated Sludge | 96.8% removal[2] | Inherently Biodegradable | ||
| River Water Test | Half-life ≤ 5 days[2] | Inherently Biodegradable | ||
| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | Aerobic 28-day tests | 90-100%[3] | Readily Biodegradable |
| Zahn-Wellens Test | 100% in 13 days[3] | Readily Biodegradable | ||
| Limonene | 1-Methyl-4-(1-methylethenyl)-cyclohexene | First-order kinetics | DT50: 0.08 - 2.82 days[1] | Readily Biodegradable |
| Galaxolide | Hexamethylindanopyran | OECD 301B | 0% in 28 days[4] | Not Readily Biodegradable |
| River water with activated sludge | Primary degradation half-life: 33-100 hours[4] | Inherently Biodegradable (Primary) | ||
| Soil | Primary degradation half-life: 95-239 days[4] | Persistent | ||
| Tonalide | Acetyl hexamethyl tetralin | OECD 301B & 302C | 0% in 28 days[5] | Not Readily Biodegradable |
Note: DT50 refers to the time taken for 50% of the substance to degrade.
Analysis of Biodegradation Profiles
The data indicates that OTNE is not readily biodegradable, as evidenced by the lack of degradation in the stringent OECD 301C test[1]. However, its high removal rate in wastewater treatment and relatively short half-life in river water suggest that it is inherently biodegradable[2]. This means that under the more favorable conditions found in environments with a high concentration of microorganisms, such as activated sludge, OTNE can be effectively removed.
In contrast, fragrances like Linalool and Limonene are readily biodegradable. Linalool demonstrates high levels of mineralization in standard aerobic tests, indicating its rapid and complete breakdown[3]. Similarly, the short degradation half-life of Limonene suggests it is not persistent in the environment[1].
On the other end of the spectrum are the polycyclic musks, Galaxolide and Tonalide . Both compounds are consistently shown to be resistant to biodegradation in standard tests, with 0% degradation observed[4][5]. While Galaxolide undergoes primary degradation, its ultimate mineralization is very slow, leading to long half-lives in soil and sediment[4]. Tonalide is also persistent and not readily or inherently biodegradable[5].
Experimental Protocols
The biodegradation data presented is primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are essential for ensuring the comparability and reliability of environmental fate data.
OECD 301: Ready Biodegradability
This series of tests is designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets the pass levels within a 28-day period. Common methods include:
-
OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced by microorganisms as they metabolize the test substance. A pass level is ≥ 60% of the theoretical maximum CO2 production.[5][6]
-
OECD 301C (Modified MITI Test I): Measures oxygen consumption by the microorganisms. A pass level is ≥ 60% of the theoretical oxygen demand (ThOD).[1]
-
OECD 301F (Manometric Respirometry Test): Also measures oxygen consumption in a closed respirometer. The pass level is ≥ 60% of the ThOD.[7]
OECD 302: Inherent Biodegradability
These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions. A substance that is not readily biodegradable may still be inherently biodegradable.
-
OECD 302C (Modified MITI Test II): This test is an extension of the ready biodegradability test, often used for substances that fail to meet the "readily" criteria.[3][4][8] It exposes the test substance to a higher concentration of microorganisms for a longer period.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for assessing the biodegradability of a fragrance compound according to OECD guidelines.
Caption: Generalized workflow for OECD biodegradation testing.
References
- 1. researchgate.net [researchgate.net]
- 2. rosal.web.uah.es [rosal.web.uah.es]
- 3. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. epa.gov [epa.gov]
- 7. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
A Practical Guide to Validating the Stability of OTNE-13C3 and Alternative Fragrance Compounds in Stock Solutions
For researchers, scientists, and professionals in drug development and chemical analysis, ensuring the stability of stock solutions is paramount for the accuracy and reproducibility of experimental results. This guide provides a framework for validating the stability of OTNE-13C3, a 13C-labeled synthetic fragrance ingredient, and compares its stability profile with potential alternative compounds. While specific, publicly available stability data for OTNE-13C3 is limited, this guide offers detailed experimental protocols and data presentation templates to enable researchers to generate and interpret their own stability data.
OTNE (Octahydro-tetramethyl-naphthalenyl-ethanone) is a widely used fragrance ingredient with a characteristic woody and amber scent, commonly found in perfumes, cosmetics, and household products.[1][2][3] The 13C3-labeled variant is often employed as an internal standard in analytical studies. Understanding its stability in various solvents and storage conditions is crucial for its effective use.
Comparative Stability Analysis
To provide a practical comparison, we will consider other synthetic woody-amber fragrance compounds that could serve as alternatives to OTNE in certain applications. The stability of these compounds can be influenced by factors such as their chemical structure, the solvent used for the stock solution, and the storage temperature. The following table presents a template with hypothetical data to illustrate how the stability of OTNE-13C3 could be compared against two common alternatives: Cedryl Methyl Ether and Vertofix Coeur.
Table 1: Comparative Stability of Woody-Amber Fragrance Compounds in Stock Solution (Hypothetical Data)
| Compound | Solvent | Concentration (mg/mL) | Storage Temperature | Duration (Days) | Initial Purity (%) | Purity after Storage (%) | Degradation (%) |
| OTNE-13C3 | Acetonitrile | 1 | 4°C | 30 | 99.8 | 99.5 | 0.3 |
| Acetonitrile | 1 | 25°C | 30 | 99.8 | 98.2 | 1.6 | |
| DMSO | 1 | 4°C | 30 | 99.8 | 99.6 | 0.2 | |
| DMSO | 1 | 25°C | 30 | 99.8 | 99.1 | 0.7 | |
| Cedryl Methyl Ether | Acetonitrile | 1 | 4°C | 30 | 99.5 | 99.3 | 0.2 |
| Acetonitrile | 1 | 25°C | 30 | 99.5 | 98.0 | 1.5 | |
| DMSO | 1 | 4°C | 30 | 99.5 | 99.4 | 0.1 | |
| DMSO | 1 | 25°C | 30 | 99.5 | 98.9 | 0.6 | |
| Vertofix Coeur | Acetonitrile | 1 | 4°C | 30 | 99.7 | 99.2 | 0.5 |
| Acetonitrile | 1 | 25°C | 30 | 99.7 | 97.5 | 2.2 | |
| DMSO | 1 | 4°C | 30 | 99.7 | 99.5 | 0.2 | |
| DMSO | 1 | 25°C | 30 | 99.7 | 98.6 | 1.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
To generate the data required for a comprehensive stability assessment, the following experimental protocols are recommended. These protocols are based on established methods for stability testing of chemical compounds.[4][5][6]
Preparation of Stock Solutions
-
Objective: To prepare stock solutions of OTNE-13C3 and alternative compounds at a known concentration in different solvents.
-
Materials:
-
OTNE-13C3 (≥98% purity)
-
Alternative fragrance compounds (e.g., Cedryl Methyl Ether, Vertofix Coeur, ≥98% purity)
-
HPLC-grade acetonitrile
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
-
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Dissolve the compound in a known volume of the chosen solvent (e.g., 10 mL of acetonitrile or DMSO) in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved by vortexing or sonicating if necessary.
-
Prepare aliquots of the stock solution in amber glass vials to minimize light exposure.
-
Prepare a fresh stock solution on the day of analysis to serve as a reference.
-
Stability-Indicating HPLC-UV Method
-
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to separate the parent compound from any potential degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient elution program should be developed to ensure separation of all components. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by obtaining the UV spectrum of the parent compound (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Analyze the freshly prepared stock solution to determine the initial purity and retention time of the parent compound.
-
Store the aliquots of the stock solutions under different conditions (e.g., 4°C and 25°C).
-
At specified time points (e.g., 7, 14, and 30 days), analyze the stored aliquots using the developed HPLC-UV method.
-
Compare the chromatograms of the stored samples to the fresh sample. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
-
Calculate the percentage of the parent compound remaining at each time point.
-
LC-MS for Degradant Identification
-
Objective: To identify the chemical structures of any degradation products observed in the HPLC-UV analysis.
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Procedure:
-
Analyze the degraded samples using an LC-MS system with the same chromatographic method developed for the HPLC-UV analysis.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products.
-
This mass information can be used to propose potential chemical structures for the degradants, providing insight into the degradation pathway.
-
Visualizing Experimental and Conceptual Frameworks
Diagrams are essential for conveying complex workflows and relationships. The following sections provide Graphviz DOT scripts to generate such diagrams.
Experimental Workflow for Stability Validation
This diagram illustrates the step-by-step process for assessing the stability of a chemical compound in a stock solution.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iltusa.com [iltusa.com]
- 5. fastercapital.com [fastercapital.com]
- 6. orchadia.org [orchadia.org]
Benchmarking OTNE Detection Limits: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2-(2H-Benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol (OTNE), also known as UV-329, in various environmental and biological matrices is of paramount importance. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
OTNE is a widely used UV absorber in plastics and personal care products, leading to its ubiquitous presence in the environment and potential for human exposure. Its detection at trace levels is crucial for toxicological studies, environmental monitoring, and risk assessment. This guide focuses on the performance of advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), in detecting OTNE in diverse sample types.
Comparative Analysis of Detection Limits
The selection of an analytical method is often dictated by its sensitivity, specifically its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following tables summarize the reported detection limits for OTNE in various matrices using different analytical platforms.
Table 1: Detection Limits of OTNE in Environmental Water Samples
| Analytical Method | Sample Pre-treatment | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.050 - 0.406 ng/L | Not Reported | [1] |
| HPLC-MS/MS | Online SPE | 0.21 - 2.17 ng/L | Not Reported | [2][3] |
| GC-MS/MS | Solid-Phase Extraction (SPE) | 0.29 - 11.02 ng/L (Tap Water) | Not Reported | [4] |
Table 2: Detection Limits of OTNE in Soil and Sediment Samples
| Analytical Method | Sample Pre-treatment | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS/MS | Pressurized Liquid Extraction (PLE) | 0.33 - 8.23 ng/g (Biosolid) | Not Reported | [4] |
| GC-MS | Solid-Phase Extraction (SPE) | 0.01 - 0.58 ng/g | Not Reported | [5] |
Table 3: Detection Limits of OTNE in Biological Samples
| Analytical Method | Sample Matrix | Sample Pre-treatment | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Human Serum | Protein Precipitation & Lipid Removal | 0.02 - 0.48 ng/mL | 0.02 - 1.60 ng/mL | [6] |
| GC-MS/MS | Human Blood | Dispersive Liquid-Liquid Microextraction (DLLME) | 0.02 - 0.36 µg/L | Not Reported | [7] |
| GC-MS/MS | Human Urine | Dispersive Liquid-Liquid Microextraction (DLLME) | 0.05 - 0.1 µg/L | Not Reported | [8] |
| UHPLC-MS/MS | Fish Tissue | Microwave-Assisted Extraction | Not Reported | Not Reported | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of key experimental protocols for the determination of OTNE.
Analysis of OTNE in Water Samples by SPE-LC-MS/MS
This method is suitable for the determination of OTNE in various water matrices, including surface water, river water, and wastewater treatment plant influents and effluents.[2][3][11][12][13]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Water samples are typically acidified (e.g., to pH 3.0) before extraction.[1]
-
An automated on-line SPE system or individual SPE cartridges (e.g., Oasis HLB) can be used for pre-concentration.[2][3][11]
-
The sample is loaded onto the conditioned SPE cartridge.
-
The cartridge is washed to remove interferences.
-
OTNE is eluted using an appropriate solvent, such as a mixture of methanol and dichloromethane.[1]
-
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of methanol and water, often with an additive like formic acid, is employed for separation.[1][14]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[14]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[1]
-
-
Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ion transitions for OTNE are monitored. For example, a precursor ion [M+H]+ of m/z 324.2 can produce product ions such as m/z 268.2 and 199.1.
-
Analysis of OTNE in Sediment and Biosolid Samples by PLE-GC-MS/MS
Pressurized Liquid Extraction (PLE) followed by GC-MS/MS is an effective method for the analysis of OTNE in solid matrices like sediment and biosolids.[4][15][16]
-
Sample Preparation (Pressurized Liquid Extraction - PLE):
-
The solid sample is mixed with a drying agent and packed into an extraction cell.
-
Extraction is performed using an organic solvent (e.g., a hexane/acetone mixture) at elevated temperature and pressure.
-
The extract is collected and concentrated.
-
A cleanup step, for instance using solid-phase extraction, may be necessary to remove interfering matrix components.[15]
-
-
Chromatographic Separation (GC):
-
Column: A capillary column suitable for semi-volatile organic compounds is used.
-
Temperature Program: A temperature gradient is applied to the oven to separate the analytes. For example, starting at 60°C and ramping up to 320°C.[16]
-
-
Detection (MS/MS):
-
Ionization: Electron ionization (EI) is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions: Specific precursor and product ions for OTNE are monitored.
-
Analysis of OTNE in Human Serum by UPLC-MS/MS
This method allows for the sensitive determination of OTNE in human serum, providing valuable data for human biomonitoring studies.[6]
-
Sample Preparation:
-
Serum samples are subjected to protein precipitation using a solvent like acetonitrile.
-
An efficient lipid removal step is subsequently performed to reduce matrix effects.
-
-
Chromatographic Separation (UPLC):
-
Detection (MS/MS):
Visualizing Key Processes
To better understand the mechanisms and workflows involved in OTNE analysis, the following diagrams are provided.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by OTNE.
Caption: General Workflow for Solid-Phase Extraction (SPE).
Caption: General Workflow for Pressurized Liquid Extraction (PLE).
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. forensicrti.org [forensicrti.org]
- 6. [Determination of 22 organic ultraviolet absorbers in human serum by ultra performance liquid chromatography- tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of UV-327 and its metabolites in human urine using dispersive liquid-liquid microextraction and gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Disposal of OTNE - 13C3: A Guide for Laboratory Professionals
Chemical and Physical Properties
A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key physicochemical data for OTNE.
| Property | Value |
| Appearance | Clear yellow liquid (at 20°C)[1] |
| Molar Mass | 234.38 g/mol [1] |
| Melting Point | < -20°C[1] |
| Boiling Point | ~290°C[1] |
| Flash Point | 134°C (closed cup)[1] |
| Density | 0.964 g/cm³ (at 20°C)[1] |
| log P (Octanol-water partition coefficient) | 5.65[1] |
| Bio Concentration Factor (BCF) | 391 L/kg[1] |
Safety and Hazard Information
OTNE is classified as hazardous, particularly to the aquatic environment. Adherence to safety protocols is mandatory to mitigate risks to personnel and the ecosystem.
| Hazard Statement | Classification |
| H315 | Causes skin irritation[1] |
| H317 | May cause an allergic skin reaction[1] |
| H410 | Very toxic to aquatic life with long lasting effects[1] |
Proper Disposal Protocol for OTNE - 13C3
The following step-by-step procedure outlines the recommended process for the disposal of this compound. This protocol is designed to ensure safety and compliance with general hazardous waste regulations. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Designate a specific, properly labeled waste container for this compound and any materials contaminated with it.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Chemical Formula: C₁₆H₂₆O (for the parent compound)
-
Hazard Pictograms: GHS07 (Exclamation mark), GHS09 (Environmental hazard)[1]
-
Accumulation Start Date
-
Your Name and Laboratory Information
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources.
-
The storage area should be well-ventilated.
5. Disposal Request:
-
Once the container is full or has reached the maximum accumulation time allowed by your institution, arrange for pickup by a licensed hazardous waste disposal service.
-
Follow your institution's internal procedures for requesting a waste pickup.
6. Decontamination:
-
Decontaminate any reusable labware that has come into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol or acetone) and then washing thoroughly.
-
Collect the initial solvent rinse as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and the principles of responsible chemical waste management, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling OTNE - 13C3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for OTNE-13C3, a ¹³C labeled version of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE). The guidance provided is based on the safety data for the parent compound OTNE, also known by trade names such as Iso E Super®.
Personal Protective Equipment (PPE)
When handling OTNE-13C3, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Wear compatible chemical-resistant gloves. Nitrile gloves provide good short-term protection, but always consult the glove manufacturer's resistance guide for the specific chemical.[1] |
| Eyes/Face | Safety glasses or goggles, Face shield | Use safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary for splash protection.[1] |
| Body | Protective clothing, Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn over personal clothing. |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[1] |
Health Hazard Information
OTNE is classified as a skin irritant and may cause an allergic skin reaction. It is also considered very toxic to aquatic life with long-lasting effects.[1][3]
| Hazard | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Skin Sensitization | Category 1B | May cause an allergic skin reaction.[1] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[1] |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols: Handling and Disposal
Handling:
-
Engineering Controls: Work in a well-ventilated area. Mechanical exhaust may be required. A safety shower and eyewash station should be readily available.[1]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[4]
Spill Procedures:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Wear appropriate personal protective equipment, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, earth).
-
Collect the absorbed material in a suitable, closed container for disposal.[4]
-
Clean the contaminated area thoroughly.
Disposal:
-
Dispose of OTNE-13C3 and its containers in accordance with local, regional, and national regulations.
-
Do not allow the chemical to enter drains or surface water due to its toxicity to aquatic life.[1]
-
Waste should be collected in closed, suitable containers and disposed of by a licensed waste disposal company.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of OTNE-13C3, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
